molecular formula C8H18N2O B1351962 4-Piperazin-1-ylbutan-1-ol CAS No. 5623-92-7

4-Piperazin-1-ylbutan-1-ol

Cat. No.: B1351962
CAS No.: 5623-92-7
M. Wt: 158.24 g/mol
InChI Key: RTZVLCNTVAXFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperazin-1-ylbutan-1-ol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperazin-1-ylbutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperazin-1-ylbutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperazin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c11-8-2-1-5-10-6-3-9-4-7-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZVLCNTVAXFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406447
Record name 4-piperazin-1-ylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5623-92-7
Record name 4-piperazin-1-ylbutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Piperazin-1-ylbutan-1-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides a comprehensive analysis of 4-(Piperazin-1-yl)butan-1-ol , a critical hetero-bifunctional building block in medicinal chemistry.

CAS Registry Number: 4543-95-7 Synonyms: 1-(4-Hydroxybutyl)piperazine; 4-(1-Piperazinyl)-1-butanol Chemical Class: Heterocyclic Amine / Amino Alcohol

Executive Summary

4-Piperazin-1-ylbutan-1-ol is a versatile bifunctional linker extensively utilized in the synthesis of azapirone class anxiolytics (e.g., Buspirone, Tandospirone) and, more recently, in the design of PROTACs (Proteolysis Targeting Chimeras). Its structure features a secondary amine (nucleophilic handle) and a primary alcohol (electrophilic handle precursor) separated by a flexible four-carbon spacer. This specific chain length (C4) is pharmacologically privileged, often providing the optimal distance for receptor binding in GPCR ligands.

Chemical Identity & Structural Analysis[1][2][3][4]

PropertyData
IUPAC Name 4-(Piperazin-1-yl)butan-1-ol
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
SMILES OCCCCN1CCNCC1
InChI Key PFTXNQAOXYYGFM-UHFFFAOYSA-N
Appearance Viscous colorless to pale yellow liquid (hygroscopic)
Structural Features[1][5][6][7][8][9][10][11][12][13][14]
  • N1 (Tertiary Amine): Attached to the butyl chain. Sterically hindered compared to N4; less basic in aqueous solution due to solvation effects.

  • N4 (Secondary Amine): Highly nucleophilic and basic. The primary site for derivatization (acylation, alkylation) in drug synthesis.

  • C4 Linker: Provides conformational flexibility (rotatable bonds), essential for allowing bivalent ligands to span protein binding pockets.

  • C1-Hydroxyl: A primary alcohol serving as a "pro-electrophile." It is typically converted to a halide (Cl, Br) or sulfonate (Mesylate/Tosylate) to facilitate coupling reactions.

Physicochemical Profile

ParameterValue / RangeNotes
Boiling Point 130–135 °C @ 2 mmHgHigh boiling point requires high-vacuum distillation for purification.
Density 0.98 g/cm³Slightly less dense than water.
pKa (N4 - Secondary) ~9.6Most basic site; protonates first.
pKa (N1 - Tertiary) ~5.4Less basic due to inductive effects and solvation penalties.
LogP -0.1 to 0.2Amphiphilic; soluble in water, alcohols, and DCM.

Synthetic Routes & Optimization

The industrial standard for synthesizing 4-Piperazin-1-ylbutan-1-ol involves the mono-alkylation of piperazine. A common pitfall in this synthesis is the formation of the bis-alkylated byproduct (1,4-bis(4-hydroxybutyl)piperazine), which is difficult to separate.

Optimized Protocol: The "Excess Amine" Strategy

To maximize yield of the mono-substituted product, the reaction kinetics must favor the attack of the alkyl halide by unreacted piperazine rather than by the product.

Reagents:

  • Piperazine (anhydrous): 5.0 equivalents

  • 4-Chlorobutan-1-ol: 1.0 equivalent

  • Solvent: Ethanol or Water

  • Base: Sodium Carbonate (optional, if not using excess piperazine as base)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 eq. of piperazine in ethanol at 60°C. High dilution is preferred to statistically favor mono-alkylation.

  • Addition: Add 4-chlorobutan-1-ol dropwise over 60 minutes. Rationale: Slow addition keeps the concentration of the electrophile low relative to the piperazine nucleophile.

  • Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor via TLC (stain with Ninhydrin or Dragendorff reagent).

  • Workup (Critical):

    • Cool the mixture.

    • Distill off the solvent.[1]

    • Removal of Excess Piperazine: Piperazine sublimes/distills easily. Use vacuum distillation to remove the unreacted starting material first.

    • Product Isolation: Distill the product fraction (bp ~135°C @ 2mmHg).

  • Yield: Expect 75–85% mono-alkylated product.

Visualization: Synthesis Workflow

SynthesisWorkflow Pip Piperazine (5.0 eq) Mix Reaction Mixture (Ethanol, Reflux) Pip->Mix ClBut 4-Chlorobutan-1-ol (1.0 eq) ClBut->Mix Dropwise Addition Crude Crude Mixture (Mono + Bis + Excess Pip) Mix->Crude 12h Reflux Distill Vacuum Distillation (Removal of Piperazine) Crude->Distill Product 4-Piperazin-1-ylbutan-1-ol (Target) Distill->Product Fraction 130°C/2mmHg Byprod Bis-alkylated impurity (Residue) Distill->Byprod Pot Residue

Caption: Stoichiometric control strategy to minimize bis-alkylation impurities during synthesis.

Reactivity & Functionalization[9][17]

For drug development, this molecule is rarely the final endpoint. It is a "linker" module. The two functional groups (secondary amine and alcohol) allow for orthogonal functionalization.

Pathway A: Activation of the Alcohol (Linker Attachment)

To attach the piperazine motif to a scaffold (e.g., an imide in Buspirone synthesis), the alcohol is converted to a leaving group.

  • Chlorination: Reaction with Thionyl Chloride (SOCl₂) → 1-(4-Chlorobutyl)piperazine .

  • Tosylation: Reaction with p-TsCl/Pyridine → 4-(Piperazin-1-yl)butyl 4-methylbenzenesulfonate .

    • Note: The secondary amine (N4) must be protected (e.g., Boc, Cbz) before activating the alcohol to prevent self-polymerization (intermolecular alkylation).

Pathway B: N4-Derivatization (Pharmacophore Installation)

The secondary amine is often reacted with aryl halides or acid chlorides.

  • N-Arylation: Buchwald-Hartwig coupling or SNAr with heteroaryl chlorides (e.g., 2-chloropyrimidine).

  • N-Acylation: Reaction with acid chlorides to form amides.

Visualization: Reactivity Logic

ReactivityMap Start 4-Piperazin-1-ylbutan-1-ol Prot N-Protection (Boc₂O / TEA) Start->Prot Selectivity: N4 >> OH Act OH Activation (MsCl or SOCl₂) Prot->Act Convert OH to LG Couple Nucleophilic Substitution (Target Scaffold-NH⁻) Act->Couple Linker Attachment Deprot Deprotection (TFA or HCl) Couple->Deprot Final Final Drug Candidate (e.g., Buspirone Analog) Deprot->Final

Caption: Orthogonal protection strategy required to utilize the alcohol handle without self-polymerization.

Pharmaceutical Applications

CNS Agents (Azapirones)

The 4-(piperazin-1-yl)butyl chain is a pharmacophoric defining feature of the azapirone class of anxiolytics and antipsychotics.

  • Mechanism: These drugs act as partial agonists at 5-HT1A receptors. The butyl chain positions the piperazine nitrogen (which binds to Aspartate in the receptor) at the correct distance from the aromatic imide terminus (which interacts with aromatic residues).

  • Examples: Buspirone, Gepirone, Tandospirone.

PROTAC Linkers

In protein degradation, the "linkerology" is as vital as the warhead.

  • Solubility: The basic piperazine nitrogen improves the aqueous solubility of otherwise lipophilic PROTAC molecules.

  • Exit Vector: The C4 chain provides a linear exit vector, reducing steric clashes between the E3 ligase and the Target Protein.

Safety & Handling (SDS Summary)

Hazard ClassGHS CodeDescription
Skin Corrosion H314Causes severe skin burns and eye damage.[2][3] (Due to high basicity).
Acute Toxicity H302Harmful if swallowed.[2][3]
Sensitization H317May cause an allergic skin reaction.

Handling Protocol:

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

  • Storage: Store under inert atmosphere (Nitrogen/Argon). The substance is hygroscopic and will absorb CO₂ from the air to form carbamates/carbonates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10749434, 1-(Piperazin-1-yl)butan-1-ol. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914-2917.[4] (Establishes basicity of piperazine derivatives).

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359-369.
  • Patel, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9).

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-Piperazin-1-ylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Piperazin-1-ylbutan-1-ol, a piperazine derivative of significant interest to researchers and professionals in drug development. The document is structured to deliver not only technical data but also the underlying scientific principles and methodologies required for its empirical validation.

Section 1: Molecular Identity and Structural Elucidation

4-Piperazin-1-ylbutan-1-ol is a heterocyclic compound featuring a piperazine ring linked to a butanol side chain. The structural arrangement, with its basic nitrogen centers and a terminal hydroxyl group, dictates its chemical behavior and physical properties, making it a valuable scaffold in medicinal chemistry.

The dihydrochloride salt of this compound is cataloged under CAS Number 222297-44-1, with an empirical formula of C₈H₂₀Cl₂N₂O and a molecular weight of 231.16 g/mol [1].

Caption: 2D Chemical Structure of 4-Piperazin-1-ylbutan-1-ol.

Section 2: Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the known and predicted properties of 4-Piperazin-1-ylbutan-1-ol and its parent compound, piperazine, for comparative context.

Property4-Piperazin-1-ylbutan-1-olPiperazineNotes and Context
Molecular Formula C₈H₁₈N₂OC₄H₁₀N₂[2]
Molecular Weight 158.24 g/mol 86.14 g/mol [2]
Melting Point Not available106 °CThe butanol side chain is expected to influence the crystal lattice energy, likely resulting in a different melting point compared to piperazine.[2]
Boiling Point Not available146 °CThe presence of the hydroxyl group will increase hydrogen bonding, likely leading to a higher boiling point than piperazine.[2]
Solubility Expected to be soluble in water and polar organic solvents.Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.The hydroxyl group and the basic nitrogens suggest good aqueous solubility.[2]
pKa Not available9.8 (first nitrogen), 5.33 (second nitrogen)The pKa values are expected to be similar to piperazine, with minor shifts due to the electronic effects of the butanol substituent.[3]

Section 3: Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental methodologies for determining the key physicochemical parameters of 4-Piperazin-1-ylbutan-1-ol.

Determination of Melting Point

The melting point is a critical indicator of purity. Differential Scanning Calorimetry (DSC) is the preferred method for its determination.

Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of 4-Piperazin-1-ylbutan-1-ol into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Causality: The input of thermal energy disrupts the crystal lattice of the solid, leading to a phase transition to a liquid. This process requires energy, which is detected as an endothermic heat flow by the DSC instrument.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation prep1 Weigh Sample (1-3 mg) prep2 Seal in DSC Pan prep1->prep2 dsc1 Load Sample & Reference Pans prep2->dsc1 dsc2 Initiate Thermal Program (e.g., 10 °C/min) dsc1->dsc2 dsc3 Record Heat Flow dsc2->dsc3 data1 Identify Endothermic Peak dsc3->data1 data2 Determine Onset/Peak Temperature (Melting Point) data1->data2

Caption: Workflow for Melting Point Determination using DSC.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values. Potentiometric titration is a reliable method for its determination.

Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a dilute aqueous solution of 4-Piperazin-1-ylbutan-1-ol of known concentration (e.g., 0.01 M).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Causality: The piperazine moiety contains two basic nitrogen atoms that will be protonated as the strong acid is added. The pH at which half of a particular nitrogen species is protonated corresponds to its pKa value.

Section 4: Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in 4-Piperazin-1-ylbutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the butanol chain and the piperazine ring. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms. For example, characteristic signals for the protons of a piperazine ring often appear in the range of 2.95–3.17 ppm[4].

  • ¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

  • O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group[5].

  • N-H Stretch: A moderate absorption around 3300 cm⁻¹ may be observed for the secondary amine in the piperazine ring.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching of C-H bonds in the aliphatic parts of the molecule.

  • C-N Stretch: Absorptions in the 1000-1350 cm⁻¹ range are indicative of C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

  • The molecular ion peak (M+) would confirm the molecular weight of the compound.

  • Common fragmentation patterns for piperazine derivatives often involve cleavage of the bonds adjacent to the nitrogen atoms and within the side chain. The identification of these fragment ions can further confirm the structure of the molecule. Mass spectra of piperazine derivatives are often characteristic, allowing for their identification based on specific m/z values[6].

Spectroscopic_Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry compound 4-Piperazin-1-ylbutan-1-ol nmr_h ¹H NMR compound->nmr_h C-H Framework nmr_c ¹³C NMR compound->nmr_c Carbon Skeleton ir Functional Group ID compound->ir O-H, N-H, C-H, C-N bonds ms Molecular Weight & Fragmentation compound->ms Molecular Ion & Fragments

Caption: Spectroscopic techniques for structural elucidation.

Section 5: Conclusion

References

  • [Vertex AI Search Result 1]
  • Piperazine - Wikipedia. [Link][2]

  • Piperazine | C4H10N2 | CID 4837 - PubChem. [Link][3]

  • 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone - ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. [Link]

  • 4-(Piperidin-1-yl)butan-2-one - PubChem. [Link]

  • 4-[4-(2-Phenylethyl)piperazin-1-yl]butan-1-ol - PubChem. [Link]

  • 4-[4-(4-Chloro-phenyl)-piperazin-1-yl]-1-(4-fluoro-phenyl)-butan-1-one; hydrochloride - PubChem. [Link]

  • 4-[4-(4-Hydroxybutyl)piperazin-1-yl]butan-1-ol | C12H26N2O2 | CID - PubChem. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC Synthetic Drug Strategy. [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed. [Link]

  • 4-[4-(2-Phenoxyethyl)piperazin-1-yl]butan-1-ol | C16H26N2O2 | CID - PubChem. [Link]

  • 4-(4-ethylpiperazin-1-yl)butan-1-ol - PubChemLite. [Link]

  • Determination of piperazine derivatives in “Legal Highs” | Request PDF - ResearchGate. [Link][6]

  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. [Link]

  • US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. [Link]

  • Showing Compound Piperazine (FDB012189) - FooDB. [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) - MDPI. [Link]

  • 12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. [Link][5]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives - RACO. [Link]

  • sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate - the NIST WebBook. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. [Link][4]

Sources

Technical Guide: Synthesis and Functionalization of 4-(Piperazin-1-yl)butan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperazin-1-yl)butan-1-ol (CAS: 5317-32-8) is a critical bifunctional scaffold in medicinal chemistry, serving as a pharmacophore linker in the development of GPCR ligands (e.g., dopamine D2/D3, serotonin 5-HT1A receptors). Its structure comprises a nucleophilic secondary amine (piperazine) and a terminal primary alcohol. This duality allows for orthogonal functionalization: the piperazine nitrogen acts as a binding motif for aryl/heteroaryl systems, while the alcohol serves as a handle for esterification, etherification, or conversion to alkyl halides.

This guide details two primary synthesis pathways—Direct Nucleophilic Substitution (cost-effective for scale-up) and N-Boc Protection Strategy (high-fidelity for complex analogs)—and outlines critical derivatization protocols like the Mitsunobu reaction.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 4-(piperazin-1-yl)butan-1-ol is best conceptualized by disconnecting the C-N bond between the piperazine ring and the butyl chain.

Strategic Disconnections
  • Path A (Direct Alkylation): Nucleophilic attack of piperazine on 4-chlorobutan-1-ol.

    • Challenge: Controlling chemoselectivity to prevent bis-alkylation (formation of the "dumbbell" dimer).

    • Solution: Kinetic control via high molar equivalents of piperazine.

  • Path B (Protective Group Strategy): Desymmetrization of piperazine using a tert-butyloxycarbonyl (Boc) group.

    • Challenge: Added steps (protection/deprotection).[1]

    • Advantage:[2][3][4][5] Guarantees mono-substitution and simplifies purification.

Retrosynthesis cluster_disconnection Disconnection Strategy Target 4-(Piperazin-1-yl)butan-1-ol (Target Molecule) Piperazine Piperazine (Nucleophile) Target->Piperazine C-N Disconnection Linker 4-Halo-butan-1-ol (Electrophile) Target->Linker PathA Path A: Direct Alkylation (Excess Amine) Piperazine->PathA PathB Path B: Mono-Boc Protection (Stepwise) Piperazine->PathB

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Part 2: Primary Synthesis Pathways

Method A: Direct Nucleophilic Substitution (Industrial Route)

This method relies on statistical probability to favor mono-alkylation by using a large excess of piperazine. It is the preferred route for kilogram-scale production where chromatography is to be avoided.

Reaction Scheme:



Experimental Protocol
  • Reagents: Piperazine anhydrous (5.0 equiv), 4-Chlorobutan-1-ol (1.0 equiv), Potassium Carbonate (

    
    , 1.5 equiv), Potassium Iodide (KI, 0.1 equiv - catalyst).
    
  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

  • Procedure:

    • Charge a reaction vessel with piperazine,

      
      , KI, and MeCN.
      
    • Heat the mixture to reflux (80-82°C).

    • Add 4-Chlorobutan-1-ol dropwise over 2 hours. Crucial: Slow addition keeps the concentration of electrophile low relative to the amine.

    • Maintain reflux for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1).

  • Workup & Purification:

    • Filter off inorganic salts (

      
      , KCl) while hot.
      
    • Concentrate the filtrate to remove solvent.

    • Removal of Excess Piperazine: High vacuum distillation is effective. Piperazine sublimes/distills at lower temperatures than the product. Alternatively, dissolve the residue in DCM and wash with minimal water (piperazine partitions into water; the lipophilic product stays in DCM, though yield loss occurs here due to product polarity).

    • Final Purification: Vacuum distillation of the product (bp ~140-145°C at 0.5 mmHg).

Method B: The N-Boc Protection Strategy (High-Purity Route)

For pharmaceutical intermediates requiring >98% purity, the Boc route prevents the formation of the bis-alkylated impurity entirely.

Reaction Scheme:

Experimental Protocol
  • Step 1: Mono-Protection

    • Dissolve piperazine (3.0 equiv) in DCM.

    • Add di-tert-butyl dicarbonate (

      
      , 1.0 equiv) in DCM dropwise at 0°C.
      
    • Stir 12h. Wash with water to remove excess piperazine. Isolate N-Boc-piperazine.[2][6]

  • Step 2: Alkylation

    • Mix N-Boc-piperazine (1.0 equiv), 4-Chlorobutan-1-ol (1.2 equiv),

      
       (2.0 equiv), and catalytic KI in DMF.
      
    • Heat to 80°C for 16 hours.

    • Workup: Dilute with water, extract with EtOAc.[1] The Boc group makes the product lipophilic, facilitating easy extraction.

  • Step 3: Deprotection

    • Dissolve the intermediate in DCM.[7]

    • Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane. Stir at RT for 2-4 hours.[3]

    • Basify with NaOH (pH > 12) and extract the free base with DCM/Isopropanol (3:1).

Part 3: Comparative Data & Critical Process Parameters

ParameterMethod A (Direct Alkylation)Method B (Boc Strategy)
Atom Economy HighLower (due to protecting group waste)
Step Count 1 Step3 Steps
Impurity Profile Contains bis-alkylated dimer (<5% if optimized)No dimer; main impurities are Boc-related
Purification Distillation (High Vacuum)Extraction / Crystallization
Scalability Excellent (Kg scale)Good (Gram to 100g scale)
Cost LowModerate (Cost of

)

Part 4: Functionalization & Derivatization

Once synthesized, 4-(piperazin-1-yl)butan-1-ol acts as a scaffold. The two primary modifications are Mitsunobu Coupling (for ether/ester linkages) and Appel Reaction (for alkyl halides).

Workflow: Mitsunobu Coupling

This reaction couples the primary alcohol to a phenol or imide, a common step in synthesizing antipsychotics like Buspirone analogs.

Mitsunobu Start 4-(Piperazin-1-yl)butan-1-ol Intermediate Betaine Intermediate Start->Intermediate Activation Reagents Reagents: PPh3 + DIAD/DEAD Nucleophile (Ar-OH) Reagents->Intermediate Product Target Ether/Ester (Inverted Stereochem) Intermediate->Product SN2 Attack

Figure 2: Mitsunobu activation pathway for coupling phenols to the alcohol moiety.

Protocol:

  • Dissolve 4-(piperazin-1-yl)butan-1-ol (1.0 equiv), Triphenylphosphine (

    
    , 1.2 equiv), and the nucleophile (e.g., a phenol, 1.0 equiv) in anhydrous THF.
    
  • Cool to 0°C under Nitrogen.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise. Exothermic reaction.

  • Stir at RT for 12h.

  • Note: Since the starting material contains a basic amine, it may interact with the acidic nucleophile. Ensure the nucleophile (phenol/imide) is acidic enough (pKa < 11) for the Mitsunobu to proceed.

Part 5: Troubleshooting & Optimization

Bis-Alkylation (The "Dumbbell" Impurity)
  • Symptom: Appearance of a high molecular weight spot on TLC or a mass peak at [2 x MW - HCl].

  • Fix: Increase piperazine equivalents to 5-10x. The excess can be recovered via distillation. Alternatively, switch to Method B .

Product Solubility
  • Symptom: Low yield during extraction.[8]

  • Root Cause: The product is highly polar and water-soluble due to the amine and alcohol groups.

  • Fix: Saturate the aqueous phase with NaCl (salting out) and use polar organic solvents for extraction (e.g., DCM containing 10% Methanol or Isopropanol).

Oxidation[8][9]
  • Symptom: Yellowing of the oil upon storage.

  • Fix: The piperazine nitrogen is susceptible to N-oxidation. Store the product under Argon or convert it to a dihydrochloride salt (

    
    ) for long-term stability.
    

References

  • Organic Chemistry Portal. Synthesis of Piperazines and N-Alkylation Protocols. Available at: [Link]

  • Molecules (MDPI). Development of 1-(4-(Substituted)piperazin-1-yl)... targeting PARP. (Contextual usage of piperazine linkers). Available at: [Link]

  • ResearchGate. Procedures for N-alkylation of Piperazine (Community Verified Protocols). Available at: [Link]

Sources

The Piperazine Pharmacophore: A Technical Guide to Biological Activity and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring (1,4-diazacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics to kinase inhibitors. Its ubiquity stems not merely from its structural rigidity, but from its dual utility: it acts as a robust pharmacokinetic modulator (enhancing solubility and bioavailability via protonation at physiological pH) and a pharmacodynamic anchor (facilitating specific receptor interactions through hydrogen bonding).

This guide dissects the biological activity of piperazine-containing compounds, focusing on structural causality, metabolic liabilities, and synthetic protocols for optimization.[1][2]

Structural Biology & Physicochemical Properties

The Chair Conformation & pKa

Unlike planar aromatics, the piperazine ring predominantly adopts a chair conformation , minimizing torsional strain. This 3D geometry is critical for its biological function.

  • Basicity: Piperazine is dibasic.

    • pKa1 (~9.8): The first nitrogen is highly basic and is almost exclusively protonated at physiological pH (7.4). This provides the cationic charge necessary for ionic interactions with negatively charged amino acid residues (e.g., Aspartate) in GPCRs.

    • pKa2 (~5.6): The second nitrogen is less basic. Functionalization at this position (N4) allows medicinal chemists to tune the overall lipophilicity (LogP) and solubility without sacrificing the primary ionic anchor.

  • Solubility Handle: In kinase inhibitors like Imatinib , the N-methylpiperazine moiety is strategically positioned to protrude into the solvent-exposed region of the protein, dramatically improving aqueous solubility without interfering with the ATP-binding hinge region [1].

Pharmacophore vs. Linker

The scaffold serves two distinct roles depending on the target class:

  • The Pharmacophore (GPCRs): In CNS drugs (e.g., Buspirone ), the piperazine ring is the primary binding element, mimicking the ethylamine side chain of biogenic amines (serotonin/dopamine).

  • The Linker/Spacer (Multitarget Drugs): In compounds like Ciprofloxacin (fluoroquinolone), the piperazine ring acts as a rigid spacer that orients substituents to expand the antimicrobial spectrum.

Therapeutic Mechanisms & Case Studies

Oncology: The "Solvent Tail" Strategy (Imatinib)

Target: BCR-ABL Tyrosine Kinase.[3] Mechanism: Imatinib binds to the inactive conformation of the ABL kinase. Role of Piperazine:

  • Solubility: The N-methylpiperazine ring is attached to the benzamide scaffold. Crystallographic data confirms that this ring points away from the hydrophobic active site and into the solvent channel.

  • Bioavailability: Without this hydrophilic "tail," the core phenylaminopyrimidine scaffold would suffer from poor oral bioavailability due to high lipophilicity [2].

CNS: Serotonergic Modulation (Buspirone)

Target: 5-HT1A Receptor (Partial Agonist).[4] Mechanism: Buspirone acts as an anxiolytic by modulating serotonin levels.[4][5][6][7] Role of Piperazine:

  • Receptor Binding: The protonated nitrogen of the piperazine ring forms a critical salt bridge with Asp116 in the transmembrane domain of the 5-HT1A receptor.

  • Selectivity: The aryl-piperazine moiety dictates selectivity between 5-HT1A and D2 receptors. Substitutions on the aryl ring (e.g., pyrimidine in buspirone) fine-tune this selectivity profile [3].

Comparative Data Table
DrugPrimary TargetRole of PiperazineKey Interaction
Imatinib BCR-ABL KinaseSolubility HandleSolvent exposure; H-bonding with water network
Buspirone 5-HT1A ReceptorPharmacophoreIonic bond with Asp116 (salt bridge)
Sildenafil PDE5Solubility/ShapeMimics guanine moiety of cGMP
Olanzapine 5-HT2A/D2Structural RigidifierOrients tricyclic core for receptor fit

Metabolic Liabilities: The "Soft Spot"

A critical challenge in piperazine drug design is metabolic instability. The ring is a metabolic hotspot, susceptible to rapid clearance.

Primary Metabolic Pathways
  • N-Oxidation: Flavin-containing monooxygenases (FMOs) or CYPs often oxidize the tertiary nitrogen, leading to N-oxides which can be excreted or further metabolized.

  • N-Dealkylation: CYP450-mediated oxidative cleavage of the N-substituents.

  • Ring Cleavage: Oxidative opening of the piperazine ring to form ethylenediamine derivatives, often rendering the drug inactive [4].

Mitigation Strategies (SAR Logic)

To visualize the decision-making process for stabilizing piperazine scaffolds, refer to the diagram below.

Piperazine_SAR Start Piperazine Scaffold Instability Problem1 Rapid N-Oxidation Start->Problem1 Problem2 High Clearance (CYP) Start->Problem2 Solution1 Steric Shielding (Add methyl at C2/C6) Problem1->Solution1 Block Site Solution2 Electronic Deactivation (Fluorination or Carbonyl) Problem1->Solution2 Reduce e- Density Problem2->Solution2 Solution3 Scaffold Hopping (Switch to Piperidine/Azetidine) Problem2->Solution3 Remove N Outcome1 Reduced FMO Access Solution1->Outcome1 Outcome2 Lower pKa (Less basic) Solution2->Outcome2 Validated Optimized Lead Candidate Outcome1->Validated Improved t1/2 Outcome2->Validated Improved Metabolic Stability

Figure 1: Strategic decision tree for mitigating metabolic instability in piperazine scaffolds.

Experimental Protocols

Synthetic Protocol: Buchwald-Hartwig Amination

The most robust method for synthesizing N-aryl piperazines is the Palladium-catalyzed Buchwald-Hartwig amination. This protocol avoids the harsh conditions of nucleophilic aromatic substitution (SNAr).

Reagents:

  • Substrate: Aryl Halide (Ar-Br or Ar-Cl).

  • Amine: Piperazine (or N-Boc-piperazine).

  • Catalyst: Pd2(dba)3 or Pd(OAc)2.

  • Ligand: BINAP or Xantphos (Crucial for preventing β-hydride elimination).

  • Base: NaOtBu or Cs2CO3.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon. Oxygen poisons the Pd(0) catalyst.

  • Loading: Add Aryl Halide (1.0 equiv), Piperazine (1.2 equiv), Pd2(dba)3 (1-5 mol%), and BINAP (2-10 mol%).

  • Solvent: Add anhydrous Toluene or Dioxane.

  • Base Addition: Add NaOtBu (1.5 equiv). Note: Use Cs2CO3 if the substrate contains base-sensitive esters.

  • Reaction: Heat to 80-110°C for 12-24 hours. Monitor via TLC/LC-MS.

  • Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via flash column chromatography (DCM/MeOH gradient).

Buchwald_Hartwig Reactants Aryl Halide + Piperazine CatCycle Pd(0) / Ligand Oxidative Addition Reactants->CatCycle Heat (100°C) Intermediate Pd(II)-Amido Complex CatCycle->Intermediate Base (NaOtBu) Product N-Aryl Piperazine Intermediate->Product Reductive Elimination

Figure 2: Simplified mechanism of the Buchwald-Hartwig amination for piperazine synthesis.

Assay Protocol: Microsomal Stability (Metabolic Liability Test)

To validate the stability of the piperazine ring against oxidative metabolism.

Materials:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P dehydrogenase).

  • Test Compound (1 µM final concentration).

Procedure:

  • Pre-incubation: Mix 1 µM test compound with microsomes (0.5 mg/mL final) in phosphate buffer (pH 7.4). Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove aliquots.

  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).

Future Directions

The piperazine scaffold is evolving.[8] Current research focuses on:

  • Covalent Inhibitors: Attaching acrylamide "warheads" to the piperazine nitrogen to target cysteines (e.g., Osimertinib).

  • PROTACs: Using piperazine as a rigid linker to connect E3 ligase ligands to target proteins, exploiting its specific geometry to optimize ternary complex formation.

References

  • National Institutes of Health (NIH). The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). PubMed. Available at: [Link]

  • ResearchGate. Chemical optimization and functions of imatinib structure. Available at: [Link][3][9][10]

  • Wikipedia. Buspirone: Mechanism of Action and Pharmacology. Available at: [Link]

  • American Chemical Society (ACS). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative. Chemical Research in Toxicology. Available at: [Link]

Sources

Mechanism of action for piperazine derivatives in CNS disorders

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action for Piperazine Derivatives in CNS Disorders

Authored by a Senior Application Scientist

Abstract

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, represents a cornerstone scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its unique structural and physicochemical properties allow it to serve as a versatile framework for designing molecules that can interact with a multitude of neurotransmitter receptors. This guide provides a comprehensive exploration of the mechanisms through which piperazine derivatives exert their therapeutic effects in CNS disorders such as schizophrenia, depression, and anxiety. We will dissect their interactions with key molecular targets, delve into the downstream signaling cascades they modulate, and elucidate the structure-activity relationships that govern their pharmacological profiles. Furthermore, this document furnishes detailed protocols for the fundamental assays used to characterize these compounds, offering a practical resource for researchers in neuropharmacology and drug development.

The Piperazine Scaffold: A Privileged Structure in Neuropharmacology

The prevalence of the piperazine ring in CNS-active drugs is not coincidental.[3][4] Its dinitrogenous structure provides two key points for chemical modification, allowing for the creation of diverse libraries of compounds with fine-tuned affinities for various receptors. The basic nature of the nitrogen atoms (typically, one is more basic than the other) allows for salt formation, improving solubility and bioavailability. Crucially, this scaffold is a key component of molecules capable of crossing the blood-brain barrier (BBB), a prerequisite for CNS activity.[5] Many successful therapeutic agents, including the antipsychotic aripiprazole, the anxiolytic buspirone, and the antidepressant vortioxetine, feature a piperazine core, underscoring its significance.[1] The pharmacological versatility arises from the fact that subtle changes to the substituents on the piperazine nucleus can dramatically alter a compound's activity, shifting its profile from a dopamine D2 antagonist to a serotonin 5-HT1A agonist, for example.[6][7]

Caption: Core piperazine ring with R1 and R2 substituents.

Mechanism of Action in Psychotic Disorders: The Dopamine and Serotonin Hypothesis

Piperazine derivatives form the chemical backbone of many "atypical" antipsychotic drugs.[7] Their mechanism transcends simple dopamine receptor blockade, embracing a more complex, multi-target engagement strategy that is believed to enhance efficacy and reduce side effects.

Dopamine D2 Receptor Antagonism/Partial Agonism

The primary mechanism for alleviating the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions) is the modulation of dopamine D2 receptors (D2R) in the mesolimbic pathway.[8][9] Typical antipsychotics are potent D2R antagonists. Many piperazine-based atypical antipsychotics, such as ziprasidone and perphenazine, also function as D2R antagonists.[2]

However, a key innovation brought by this class is the concept of D2R partial agonism, exemplified by aripiprazole. A partial agonist acts as a functional stabilizer: in a hyperdopaminergic state (as hypothesized in the mesolimbic pathway in schizophrenia), it competes with dopamine and reduces D2R stimulation. In a hypodopaminergic state (as hypothesized in the prefrontal cortex, contributing to negative and cognitive symptoms), it provides a baseline level of D2R stimulation. This dual action is thought to address a wider range of symptoms with a lower risk of extrapyramidal side effects (EPS).[10]

Serotonin 5-HT2A Receptor Inverse Agonism

A defining feature of atypical antipsychotics is a high affinity for the serotonin 5-HT2A receptor (5-HT2AR), often greater than their affinity for the D2R.[10] Blockade of 5-HT2A receptors in the nigrostriatal pathway is believed to disinhibit dopamine release, counteracting the D2R blockade-induced EPS. Furthermore, 5-HT2AR antagonism in the prefrontal cortex may contribute to the improvement of negative and cognitive symptoms.

Signaling Pathways

D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o protein.[11][12] Antagonism or partial agonism by piperazine derivatives modulates this pathway. D2R activation typically inhibits the enzyme adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP). By blocking or attenuating this effect, piperazine antipsychotics prevent the downstream consequences of excessive dopamine signaling.

Conversely, 5-HT2A receptors couple to Gαq/11 proteins. Activation of this pathway leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger calcium release and activate protein kinase C (PKC), respectively. Inverse agonism at 5-HT2AR by atypical antipsychotics suppresses this signaling cascade.

cluster_D2R D2 Receptor Pathway (Gαi/o) cluster_5HT2A 5-HT2A Receptor Pathway (Gαq/11) D2R Dopamine D2 Receptor G_i Gαi/o D2R->G_i Activates Piperazine_D2 Piperazine Derivative (Antagonist / Partial Agonist) Piperazine_D2->D2R Blocks/Modulates AC Adenylyl Cyclase G_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response_D2 Reduced Neuronal Excitability PKA->Response_D2 HT2AR Serotonin 5-HT2A Receptor G_q Gαq/11 HT2AR->G_q Activates Piperazine_2A Piperazine Derivative (Inverse Agonist) Piperazine_2A->HT2AR Blocks PLC Phospholipase C G_q->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response_2A Modulation of Neurotransmission Ca->Response_2A PKC->Response_2A

Caption: Antipsychotic piperazine signaling pathways.

Mechanism of Action in Depression and Anxiety: The Serotonergic System

Many piperazine derivatives exhibit potent anxiolytic and antidepressant properties, primarily through their interaction with serotonin receptors, particularly the 5-HT1A subtype.[3][13][14]

5-HT1A Receptor Partial Agonism

The 5-HT1A receptor is a key regulator of the serotonergic system and is implicated in mood and emotion.[15][16] It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in cortical and limbic regions.[16]

Piperazine derivatives like buspirone, gepirone, and vortioxetine are partial agonists at 5-HT1A receptors.[1][17]

  • Presynaptic Action: Activation of 5-HT1A autoreceptors reduces the firing rate of serotonergic neurons, initially causing a decrease in serotonin release.[18] With chronic treatment, these autoreceptors desensitize, leading to a restoration and enhancement of serotonergic neurotransmission.

  • Postsynaptic Action: Direct stimulation of postsynaptic 5-HT1A receptors in areas like the hippocampus and prefrontal cortex is thought to mediate the therapeutic anxiolytic and antidepressant effects.[18]

This mechanism differs significantly from that of Selective Serotonin Reuptake Inhibitors (SSRIs), although some newer agents combine 5-HT1A agonism with serotonin reuptake inhibition for a multimodal effect. The blockade of effects by a 5-HT1A antagonist like WAY100635 is a common experimental validation step.[14][17]

Other Serotonergic and Monoaminergic Targets

Beyond 5-HT1A agonism, many antidepressant/anxiolytic piperazines interact with a spectrum of other targets, including:

  • Serotonin Transporter (SERT): Inhibition of serotonin reuptake.

  • 5-HT7 and 5-HT3 Receptors: Antagonism at these receptors is also being explored for contributions to antidepressant and pro-cognitive effects.

  • Dopamine and Norepinephrine Receptors: Some derivatives possess affinities for other monoamine receptors, contributing to a broad pharmacological profile.[19]

Structure-Activity Relationships (SAR)

The therapeutic utility of the piperazine scaffold is driven by the ability to manipulate its pharmacological profile through chemical substitution at the N1 and N4 positions.[3][6]

Position Substituent Type Pharmacological Impact Example(s)
N1 Aryl group (e.g., phenyl, pyridinyl, pyrimidinyl)Often crucial for affinity at D2, 5-HT1A, and 5-HT2A receptors. Electronic properties (electron-withdrawing vs. donating groups) on this ring can fine-tune receptor affinity and selectivity.[7][20]Phenylpiperazines (e.g., in Aripiprazole), Pyrimidinylpiperazines (e.g., in Buspirone)
N4 Long alkyl chain, often with a terminal cyclic imide or other bulky groupThis portion of the molecule often dictates the functional activity (antagonist vs. agonist) and can significantly impact affinity and pharmacokinetic properties.[20]Butyl-spirodecanedione (in Buspirone), Benzisoxazole (in Risperidone)
Piperazine Ring Conformation (chair vs. boat)The conformation of the piperazine ring itself can influence how the N1 and N4 substituents are presented to the receptor binding pocket, affecting ligand fit and affinity.[21]-

Table 1: General Structure-Activity Relationships for Piperazine Derivatives in CNS Targets.

Methodologies for Characterization

Validating the mechanism of action of a novel piperazine derivative requires a suite of in vitro assays to determine its binding affinity and functional potency at various CNS targets.

Radioligand Receptor Binding Assays

These assays are the gold standard for determining the affinity (expressed as the inhibition constant, Ki) of a compound for a specific receptor.[22][23] The principle is competitive displacement: the test compound's ability to displace a known, radioactively labeled ligand from the receptor is measured.

  • Preparation of Reagents:

    • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., D2, 5-HT1A) or from dissected brain tissue.

    • Radioligand: Select a high-affinity, specific radioligand for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).

    • Test Compound: Prepare serial dilutions of the piperazine derivative.

    • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing necessary ions (e.g., MgCl2).

  • Assay Setup (96-well plate format):

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, non-labeled competitor (e.g., Haloperidol for D2) to saturate all specific binding sites.

    • Test Compound Wells: Add membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).[22]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The membranes and bound radioligand are trapped on the filter.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[23]

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by a compound binding to its receptor, determining whether it is an agonist, antagonist, partial agonist, or inverse agonist.

This assay is used to assess the functional activity of compounds at receptors that modulate adenylyl cyclase.

  • Cell Culture: Culture cells stably expressing the receptor of interest (e.g., D2 or 5-HT1A) in a 96-well plate.

  • Assay Setup:

    • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.

    • For Gαi/o (Inhibitory) Receptors: Stimulate the cells with an adenylyl cyclase activator (e.g., Forskolin) to generate a baseline cAMP signal. Then, add varying concentrations of the test compound (agonist) to measure the inhibition of this signal. To test for antagonists, add a fixed concentration of a known agonist along with varying concentrations of the test compound.

    • For Gαs (Stimulatory) Receptors: Add varying concentrations of the test compound directly to measure the stimulation of cAMP production.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells to release the accumulated cAMP.

    • Quantify cAMP levels using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of the test compound.

    • For agonists, calculate the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonists, calculate the IC50 and determine the Schild regression to find the pA2 value.

Conclusion

Piperazine derivatives represent a remarkably successful and enduring class of CNS therapeutic agents. Their efficacy stems from the chemical versatility of the piperazine scaffold, which allows for the rational design of ligands with specific, multi-target pharmacological profiles. By modulating the intricate signaling pathways of dopamine and serotonin receptors, these compounds can restore neurotransmitter balance disrupted in disorders like schizophrenia, depression, and anxiety. A thorough understanding of their mechanisms, grounded in rigorous in vitro characterization through binding and functional assays, is paramount for the continued development of safer and more effective neurotherapeutics. The principles and protocols outlined in this guide serve as a foundational resource for scientists and researchers dedicated to this critical field of drug discovery.

References

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. Retrieved from [Link]

  • Brito, A. F., Moreira, L. K. S., Menegatti, R., & Costa, E. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13-24. Retrieved from [Link]

  • Al-Shorbagy, M. Y., & El-Gazzar, M. G. (2021). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Biomolecular Structure and Dynamics, 39(10), 3537-3551. Retrieved from [Link]

  • ChemEurope. (n.d.). Piperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents. Retrieved from [Link]

  • Sathyanarayana, B., & Basavaraj, P. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Applied Pharmaceutical Science, 4(12), 124-132. Retrieved from [Link]

  • Galdino-Pamplona, V. H., et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine. Retrieved from [Link]

  • Fajemiroye, J. O., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. Retrieved from [Link]

  • Singhal, P. K., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Retrieved from [Link]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 13(15), 2329-2346. Retrieved from [Link]

  • Taylor, S. J., et al. (1991). Muscarinic and alpha-adrenergic receptor-stimulated phosphoinositide hydrolysis by independent pathways. Biochemical Journal, 275(Pt 1), 113-119. Retrieved from [Link]

  • Sharma, T., & Kumar, D. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews, 12(2), 113-131. Retrieved from [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular signalling, 22(10), 1406-1412. Retrieved from [Link]

  • Eaton, J. B., et al. (2015). Structure-activity relationship of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Neuropharmacology, 93, 108-117. Retrieved from [Link]

  • An, L., & Toll, L. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay guidance manual. Retrieved from [Link]

  • Piatkowska-Chmiel, I., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(4), 405-417. Retrieved from [Link]

  • Fajemiroye, J. O., et al. (2021). Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. Behavioural Brain Research, 401, 113083. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT1A receptor. Retrieved from [Link]

  • Fajemiroye, J. O., et al. (2022). Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology, 100(6), 521-533. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor D2. Retrieved from [Link]

  • Hammond, G. R., & Balla, T. (2015). Detection and manipulation of phosphoinositides. Cold Spring Harbor perspectives in biology, 7(5), a021579. Retrieved from [Link]

  • Chero, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1544-1557. Retrieved from [Link]

  • Neve, K. A., et al. (2020). Biochemistry, Dopamine Receptors. StatPearls. Retrieved from [Link]

  • Zhou, Y., et al. (2021). Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 20(6), 3296-3305. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]

  • Vizuete, M. L., et al. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience, 13, 198. Retrieved from [Link]

  • New, J. S., et al. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry, 31(3), 618-624. Retrieved from [Link]

  • Asif, M. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Archiv der Pharmazie, 354(8), e2100078. Retrieved from [Link]

  • Khokhar, J. Y., & Henricks, A. M. (2021). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. International Journal of Molecular Sciences, 22(11), 6047. Retrieved from [Link]

  • Mathew, B., et al. (2024). Chalcones with N-Methylpiperazine Moiety: Synthesis, Monoamine Oxidase Inhibition, Neuroprotective Effect and Computer Simulation Study. Chemistry & Biodiversity. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • Savitz, J., & Drevets, W. C. (2013). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. In Neurobiology of Depression (pp. 143-167). Retrieved from [Link]

  • Neve, K. A. (2004). Dopamine Receptor Signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. Retrieved from [Link]

  • de Bartolomeis, A., et al. (2013). Clinical pharmacology of atypical antipsychotics: an update. CNS Drugs, 27(7), 525-548. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Urs, N. M., et al. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Biological Psychiatry, 81(1), 66-75. Retrieved from [Link]

  • Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • Balla, T. (2013). Phosphoinositide Metabolism: Biochemistry, Physiology and Genetic Disorders. Journal of Cell Science, 126(Pt 17), 3829-3837. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure‐Activity Relationships. Retrieved from [Link]

Sources

Technical Guide: 4-Piperazin-1-ylbutan-1-ol as a Strategic Linker in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Piperazin-1-ylbutan-1-ol (CAS: 5632-27-9), also known as 1-(4-hydroxybutyl)piperazine, is a critical bifunctional intermediate in medicinal chemistry. It serves as a flexible alkyl linker, primarily used to connect aryl-piperazine pharmacophores (common in CNS-active agents) with secondary binding motifs such as imides or bicyclic heterocycles.

This guide details the synthesis, reactivity, and application of this precursor, focusing on its role in developing azapirone-class anxiolytics , D3 receptor antagonists , and atypical antipsychotics .

Chemical Identity & Properties

PropertyData
CAS Number 5632-27-9
IUPAC Name 4-(Piperazin-1-yl)butan-1-ol
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Boiling Point 142–144 °C (at 10 mmHg)
Solubility Soluble in water, methanol, ethanol, DMSO; slightly soluble in toluene.[1]
pKa ~9.8 (Secondary amine), ~5.4 (Tertiary amine)
Key Functional Groups Secondary amine (

), Tertiary amine (

), Primary alcohol.
Structural Significance

The molecule features a piperazine head and a 4-carbon alcohol tail .

  • Piperazine Moiety: Acts as a proton acceptor at physiological pH, crucial for binding to aspartate residues in GPCRs (e.g., Dopamine D2/D3, Serotonin 5-HT1A).

  • Butyl Linker: Provides optimal steric distance between the basic nitrogen and the secondary pharmacophore, often enhancing selectivity for D3 vs. D2 receptors compared to shorter ethyl/propyl linkers.

  • Primary Alcohol: A versatile handle for conversion into leaving groups (halides, sulfonates) or for direct Mitsunobu coupling.

Synthesis of the Precursor

The industrial preparation of 4-Piperazin-1-ylbutan-1-ol relies on the mono-alkylation of piperazine. A critical challenge is preventing the formation of the bis-alkylated impurity, 1,4-bis(4-hydroxybutyl)piperazine.

Protocol: Mono-alkylation of Piperazine

Reaction: Piperazine + 4-Chlorobutanol


 4-Piperazin-1-ylbutan-1-ol
Reagents
  • Piperazine (anhydrous): 5.0 equivalents (Excess is mandatory to favor mono-substitution).

  • 4-Chlorobutanol: 1.0 equivalent.

  • Solvent: Ethanol or Methanol.

  • Catalyst (Optional): NaI (0.1 eq) to accelerate the reaction via Finkelstein exchange.

Step-by-Step Methodology
  • Dissolution: Dissolve 5.0 eq of piperazine in ethanol at 60°C. Ensure complete solubility to maintain high effective concentration.

  • Addition: Add 1.0 eq of 4-chlorobutanol dropwise over 60 minutes. Note: Slow addition prevents localized high concentrations of the alkylating agent.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 6–12 hours. Monitor consumption of 4-chlorobutanol via TLC (System: DCM/MeOH/NH₃ 90:9:1).

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off any precipitated piperazine hydrochloride salts.

    • Concentrate the filtrate under reduced pressure to remove solvent.

  • Purification (Critical):

    • The residue contains the product, unreacted piperazine, and trace bis-impurity.

    • Distillation: Perform vacuum distillation. Unreacted piperazine sublimes/distills first. The product collects at 142–144°C / 10 mmHg .[3]

    • Alternative: For small scale, column chromatography on silica gel (eluent: DCM/MeOH/Triethylamine) is effective.

SynthesisPath cluster_0 Precursor Synthesis Piperazine Piperazine (5.0 eq) Intermediate Transition State (SN2) Piperazine->Intermediate ClButanol 4-Chlorobutanol (1.0 eq) ClButanol->Intermediate Product 4-Piperazin-1-ylbutan-1-ol (Mono-alkylated) Intermediate->Product Reflux, EtOH BisImpurity Bis-impurity (Avoided by Excess Piperazine) Product->BisImpurity Reaction with excess Cl-Butanol

Figure 1: Reaction pathway emphasizing the stoichiometric control required to minimize bis-alkylation.

Applications in Drug Synthesis

This precursor is utilized in a "Convergent Synthesis" strategy. It can be functionalized at either the nitrogen (N-arylation) or the oxygen (O-activation) terminus first, depending on the stability of the target pharmacophores.

Strategy A: The "Head-First" Approach (N-Arylation)

This is the preferred route for synthesizing antipsychotics where the piperazine nitrogen is attached to a heteroaryl ring (e.g., benzisothiazole, quinoline).

Target Class: 1,2-Benzisothiazole derivatives (Perospirone/Lurasidone analogs).

Workflow
  • N-Heteroarylation:

    • React 4-Piperazin-1-ylbutan-1-ol with 3-chloro-1,2-benzisothiazole .

    • Conditions: Na₂CO₃, reflux in Diglyme or Xylene.

    • Result: 4-(1,2-benzisothiazol-3-yl)-1-(4-hydroxybutyl)piperazine.[3]

    • Mechanism:[2][3][4][5] Nucleophilic aromatic substitution (

      
      ). The primary alcohol remains unreactive under these basic conditions.
      
  • O-Activation:

    • Convert the hydroxyl group to a leaving group (Mesylate or Chloride).

    • Reagents: Methanesulfonyl chloride (MsCl) / Et₃N in DCM.

    • Product: 4-(1,2-benzisothiazol-3-yl)-1-(4-mesyloxybutyl)piperazine.

  • Coupling (The "Tail"):

    • Displace the mesylate with a secondary cyclic imide (e.g., spiro-imide or succinimide).

    • Conditions: K₂CO₃, Acetonitrile, reflux.

Strategy B: The "Tail-First" Approach (O-Functionalization)

Used when the final N-substituent is sensitive or expensive, allowing the construction of a generic "linker-tail" library.

Workflow
  • N-Protection: Protect the secondary amine with Boc anhydride.

    • Product: tert-butyl 4-(4-hydroxybutyl)piperazine-1-carboxylate.

  • O-Activation: Convert alcohol to Bromide (using

    
    ).
    
  • Tail Coupling: React with the imide/pharmacophore.

  • Deprotection: Remove Boc (TFA/DCM) to reveal the secondary amine.

  • Final N-Arylation: Buchwald-Hartwig coupling with the desired aryl halide.

DrugSynthesis cluster_RouteA Route A: Head-First (Standard) Precursor 4-Piperazin-1-ylbutan-1-ol StepA1 Reaction with 3-chloro-1,2-benzisothiazole (Na2CO3, Reflux) Precursor->StepA1 InterA Intermediate: N-Aryl-Piperazine-Alcohol StepA1->InterA StepA2 Activation (MsCl/Et3N) or Chlorination (SOCl2) InterA->StepA2 ActivatedA Activated Linker (-OMs / -Cl) StepA2->ActivatedA StepA3 Coupling with Imide (K2CO3, MeCN) ActivatedA->StepA3 FinalDrug Final CNS Active Agent (e.g., Perospirone Analog) StepA3->FinalDrug

Figure 2: The "Head-First" synthetic pathway commonly used for benzisothiazole-piperazine antipsychotics.

Quality Control & Impurity Profiling

When sourcing or synthesizing this precursor, the following impurities must be monitored via GC-MS or HPLC.

ImpurityOriginDetection Limit (Spec)
Piperazine Incomplete distillation< 0.5%
1,4-Bis(4-hydroxybutyl)piperazine Over-alkylation (Stoichiometry error)< 1.0%
4-Chlorobutanol Unreacted starting material< 0.1%
Morpholine derivatives Cyclization of impurities (rare)< 0.1%

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B.

  • Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD/ELSD (preferred).

Safety and Handling

  • Corrosivity: As a secondary amine, the substance is corrosive to skin and eyes. Wear chemical-resistant gloves (Nitrile) and eye protection.

  • Sensitization: Piperazine derivatives are known respiratory and skin sensitizers. Handle in a fume hood to avoid inhalation of vapors or dust.

  • Storage: Hygroscopic. Store under nitrogen in a cool, dry place.

References

  • Synthesis of 4-chlorobutanol: Starr, D., & Hixon, R. M. (1934).[5] Tetrahydrofuran and 4-Chlorobutanol.[6] Journal of the American Chemical Society, 56(7), 1595–1596. Link

  • Benzisothiazole Piperazine Synthesis: Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359–369. Link

  • Process Patent: Process for producing 3-amino-1,2-benzisothiazole derivative. Patent JPH06220030A. (1994). Link

  • Piperazine Linker Chemistry: Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (2020). Molbank, 2020(2), M1131. Link

  • Safety Data: Sigma-Aldrich.[7] Safety Data Sheet: 4-Piperazin-1-ylbutan-1-ol dihydrochloride. Link

Sources

Solubility and stability of 4-Piperazin-1-ylbutan-1-ol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Piperazin-1-ylbutan-1-ol (often supplied as the dihydrochloride salt, CAS 222297-44-1) is a critical bifunctional intermediate used in the synthesis of pharmaceutical agents, particularly those requiring a piperazine linker for receptor binding (e.g., GPCR ligands).[1][2] Its dual functionality—a secondary amine and a primary alcohol—presents unique solubility and stability challenges.

This guide provides a comprehensive technical profile for researchers handling this compound. It moves beyond basic safety data sheets to address practical solubility limits, solvent compatibility for synthesis vs. formulation, and stability mechanisms under stress conditions.

Part 1: Physicochemical Identity & Structural Analysis

Understanding the molecular architecture is the first step to predicting behavior in solution.

PropertyData (Dihydrochloride Salt)Data (Free Base - Predicted)
CAS Number 222297-44-1 4570-45-0 (Generic)
Formula C₈H₂₀Cl₂N₂OC₈H₁₈N₂O
Molecular Weight 231.16 g/mol 158.24 g/mol
Physical State Solid (Crystalline Powder)Viscous Liquid / Low-melting Solid
pKa (Piperazine) ~5.3 (N1), ~9.8 (N4)~5.3 (N1), ~9.8 (N4)
LogP < 0 (Highly Hydrophilic)~ -0.5 to 0.5
H-Bond Donors 4 (NH⁺, OH)2 (NH, OH)
Structural Implications

The molecule features a hydrophilic "head" (piperazine ring) and a semi-polar "tail" (butanol).

  • Secondary Amine (

    
    ):  Highly basic (pKa ~9.8), prone to protonation and oxidation.
    
  • Primary Alcohol: Increases polarity and water solubility; serves as a nucleophile in esterification reactions.

  • Salt Form: The dihydrochloride salt is significantly more stable and water-soluble but requires neutralization (free-basing) for organic synthesis reactions involving nucleophilic attack.

Part 2: Solubility Profile

Solubility is dictated by the form of the compound (Salt vs. Free Base). The dihydrochloride salt is ionic and highly polar, while the free base behaves like a polar organic amine.

Solvent Compatibility Matrix
SolventSolubility (Salt Form)Solubility (Free Base)Application Context
Water Very High (>100 mg/mL) HighFormulation, Aqueous workup
Methanol HighHighRecrystallization, Synthesis
Ethanol Moderate to HighHighSynthesis solvent
DMSO HighHighStock solutions for bioassays
DCM Low / InsolubleModerateExtraction (Free base only)
THF InsolubleModerateSynthesis (e.g., Mitsunobu)
Hexane InsolubleLow / InsolubleWashing (removes non-polar impurities)
Theoretical Solvation Mechanism
  • Protic Solvents (Water, MeOH): Solubilize the salt form effectively via ion-dipole interactions and hydrogen bonding with the chloride counterions and ammonium centers.

  • Aprotic Polar Solvents (DMSO, DMF): Effective for both forms, making them ideal for reaction media where high concentration is required.

  • Non-Polar Solvents: The salt lattice energy is too high to be overcome by weak Van der Waals forces in hexane or toluene.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Use this protocol to determine exact solubility limits for your specific batch/temperature.

  • Preparation: Weigh excess compound (approx. 50 mg) into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours using a shaker or magnetic stirrer.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE (for organics) or PES (for water) syringe filter.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (low wavelength ~210 nm due to lack of chromophore) or LC-MS.

    • Note: If using the dihydrochloride, ensure the HPLC mobile phase is buffered to prevent peak tailing.

Part 3: Stability Assessment

The stability of 4-Piperazin-1-ylbutan-1-ol is compromised by two main factors: Oxidation and Hygroscopicity .

Oxidative Instability (N-Oxidation)

The secondary amine in the piperazine ring is susceptible to oxidation by atmospheric oxygen, especially in solution or when exposed to light, forming the N-oxide.

  • Risk: High in protic solvents at basic pH.

  • Mitigation: Store under Argon/Nitrogen; use antioxidants (e.g., ascorbic acid) in formulation if necessary.

Hygroscopicity

The dihydrochloride salt is hygroscopic. Absorption of atmospheric moisture leads to:

  • Deliquescence: The solid turns into a sticky gum.

  • Hydrolysis Risk: While the ether/amine bonds are stable, moisture facilitates other degradation pathways.

  • Weighing Errors: Significant mass errors during dispensing.

Thermal Stability
  • Solid State: Generally stable up to ~100°C (short term).

  • Solution: Avoid prolonged heating >60°C in aqueous basic media to prevent potential ring-opening or polymerization side reactions.

Protocol 2: Forced Degradation Workflow

Validate stability for your specific application.

DegradationWorkflow Start Sample Preparation (1 mg/mL in Water/MeOH) Acid Acid Stress (0.1N HCl, 60°C, 4h) Start->Acid Base Base Stress (0.1N NaOH, 60°C, 4h) Start->Base Oxidation Oxidative Stress (3% H2O2, RT, 4h) Start->Oxidation Thermal Thermal Stress (60°C, 48h) Start->Thermal Analysis LC-MS Analysis (Detect Degradants) Acid->Analysis Base->Analysis Oxidation->Analysis Check for N-Oxides (+16 Da) Thermal->Analysis

Figure 1: Forced degradation workflow to identify stability-indicating markers. N-oxidation is the primary degradation pathway to monitor.

Part 4: Handling & Storage Recommendations

Storage Conditions
  • Temperature: Refrigerator (2–8°C) is recommended for long-term storage.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.

  • Container: Tightly sealed amber glass vials to protect from light and moisture. Desiccants are mandatory for the salt form.

Safety Precautions
  • GHS Classification:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially when handling the free base liquid or fine powder salt.

References

  • Sigma-Aldrich. 4-Piperazin-1-ylbutan-1-ol dihydrochloride Product Sheet (CAS 222297-44-1).[4] Retrieved from .

  • PubChem. Compound Summary for CID 86254283 (Related Piperazine Derivatives). National Library of Medicine. Retrieved from .

  • National Center for Biotechnology Information. Stability of Synthetic Piperazines in Human Whole Blood. (2018).[5] PubMed.[5][6] Retrieved from .

  • European Chemicals Agency (ECHA). Registration Dossier for Piperazine Derivatives. Retrieved from .

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of 4-Piperazin-1-ylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

4-Piperazin-1-ylbutan-1-ol (CAS: 5371-38-0) is a critical pharmacophore and intermediate in the synthesis of azapirone-class anxiolytics (e.g., Buspirone, Gepirone) and various antipsychotics.[1] Its structure comprises a piperazine ring mono-substituted with a 4-hydroxybutyl chain.[1]

The Synthetic Challenge

The primary challenge in synthesizing mono-alkylated piperazines is selectivity . Piperazine has two equivalent secondary amine sites. A standard stoichiometric reaction (1:1) with an alkylating agent inevitably yields a statistical mixture of:

  • Unreacted Piperazine[1]

  • Target: Mono-alkylated product (4-Piperazin-1-ylbutan-1-ol)

  • Impurity: Bis-alkylated byproduct (1,4-bis(4-hydroxybutyl)piperazine)[1]

Route Selection Strategy

To achieve high purity and yield, this protocol details two distinct methodologies:

  • Method A: Kinetic Control (The "Industrial" Route)

    • Mechanism: Direct alkylation using a large excess of piperazine.[1]

    • Pros: Single-step, cost-effective, atom-economical.[1]

    • Cons: Requires efficient recovery of unreacted piperazine.[1]

    • Best For: Scale-up and situations where starting material recovery is feasible.[1]

  • Method B: Protective Group Strategy (The "High-Purity" Route) [1]

    • Mechanism: Alkylation of N-Boc-piperazine followed by acid deprotection.[1]

    • Pros: Guarantees mono-substitution (zero bis-impurity).

    • Cons: Three steps (Protection -> Alkylation -> Deprotection), higher cost.[1]

    • Best For: Small-scale discovery chemistry requiring >99% purity without distillation.[1]

Chemical Reaction Scheme

ReactionScheme Piperazine Piperazine (Excess) Complex Transition State Piperazine->Complex + K2CO3, Reflux HaloAlcohol 4-Chlorobutanol (or 4-Bromobutanol) HaloAlcohol->Complex Product 4-Piperazin-1-ylbutan-1-ol (Target) Complex->Product Major Pathway Byproduct Bis-alkylated Impurity (Minimized) Complex->Byproduct Minor Pathway (Suppressed by Excess Amine)

Figure 1: Reaction pathway highlighting the competitive alkylation landscape.[1]

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Stoichiometry 1:3 to 1:5 (Haloalcohol : Piperazine)High amine excess statistically favors mono-alkylation over bis-alkylation.[1]
Solvent Acetonitrile (ACN) or WaterACN promotes SN2 kinetics. Water is viable for "green" chemistry but requires difficult extraction.
Base Potassium Carbonate (K₂CO₃)Scavenges HCl/HBr generated during alkylation; prevents protonation of the nucleophile.
Catalyst Potassium Iodide (KI) - 0.1 eqOptional.[1][2] Converts chloro-alkane to more reactive iodo-alkane in situ (Finkelstein reaction).[1]
Temperature Reflux (80-82°C for ACN)Required to overcome the activation energy of the alkylation, especially with chlorides.

Detailed Protocol: Method A (Direct Alkylation)

This protocol utilizes 4-chlorobutanol due to its stability and cost, accelerated by iodide catalysis.[1]

Reagents & Materials
ReagentMW ( g/mol )EquivalentsAmount (Example)
Piperazine (Anhydrous) 86.145.043.0 g
4-Chlorobutanol 108.571.010.9 g
Potassium Carbonate 138.211.520.7 g
Potassium Iodide 166.000.11.66 g
Acetonitrile -Solvent200 mL
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge Acetonitrile (200 mL) and Piperazine (43.0 g) . Stir until dissolved (Piperazine is solid at RT; mild heating may be required).

  • Add Potassium Carbonate (20.7 g) and Potassium Iodide (1.66 g) to the solution.

Step 2: Addition

  • Add 4-Chlorobutanol (10.9 g) dropwise to the mixture over 15 minutes.

    • Note: Slow addition is not strictly necessary due to the high excess of piperazine, but it helps control exotherms.

Step 3: Reaction

  • Heat the mixture to reflux (approx. 82°C) .

  • Maintain reflux for 12–16 hours .

    • In-Process Control (IPC): Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1).[1] Stain with Ninhydrin or Iodine. The starting chloride spot should disappear.

Step 4: Workup & Piperazine Recovery

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the inorganic salts (KCl, K₂CO₃). Wash the filter cake with 20 mL fresh Acetonitrile.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to remove Acetonitrile. A viscous oil/solid residue remains.

  • Excess Piperazine Removal:

    • Technique: High Vacuum Distillation or Sublimation.

    • Heat the residue to 60–80°C under high vacuum (<1 mbar). Unreacted piperazine will sublime/distill off first (bp 146°C at atm, much lower at vacuum). Collect this for reuse.

Step 5: Product Isolation

  • The residue remaining after piperazine removal is the crude product.[3]

  • Final Purification: Distill the product under high vacuum.

    • Target: 4-Piperazin-1-ylbutan-1-ol boils at approx. 130–135°C at 0.5 mmHg .[1]

    • Alternatively, for non-distillation purification, dissolve residue in DCM, wash with minimal water (brine), dry over Na₂SO₄, and concentrate. Note: Product is very water-soluble; aqueous washes lead to yield loss.[1]

Detailed Protocol: Method B (Protected Route)

Recommended for high-value synthesis where distillation is not preferred.[1]

Reagents
  • N-Boc-Piperazine: 1.0 eq[1]

  • 4-Bromobutanol: 1.1 eq[1]

  • K₂CO₃: 2.0 eq

  • Solvent: DMF or Acetonitrile[1]

Methodology
  • Alkylation: Mix N-Boc-Piperazine, K₂CO₃, and 4-Bromobutanol in DMF. Heat to 60°C for 4-6 hours.

  • Workup: Dilute with water, extract into Ethyl Acetate. Wash organic layer with brine, dry, and concentrate.[4]

  • Deprotection: Dissolve the intermediate (N-Boc-N'-(4-hydroxybutyl)piperazine) in DCM.[1] Add Trifluoroacetic acid (TFA) (10 eq) or 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Isolation: Evaporate acid. Basify with NaOH (to pH 12). Extract with DCM/Isopropanol (3:1). Concentrate to yield pure mono-substituted product.

Process Workflow Diagram

Workflow Start Start: Charge Piperazine (5 eq) + Solvent + Base AddReagent Add 4-Chlorobutanol (1 eq) Start->AddReagent Reflux Reflux 12-16h (TLC Check) AddReagent->Reflux Filter Filter Inorganic Salts Reflux->Filter Evap Evaporate Solvent Filter->Evap RemovePip Remove Excess Piperazine (Vac. Sublimation/Distillation) Evap->RemovePip Distill High Vac Distillation of Product (130-135°C @ 0.5 mmHg) RemovePip->Distill Final Pure 4-Piperazin-1-ylbutan-1-ol Distill->Final

Figure 2: Operational workflow for Method A (Direct Alkylation).[1]

Analytical Characterization

To validate the synthesis, compare spectral data against these standards:

  • Appearance: Colorless to pale yellow viscous oil.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.56 (t, 2H, -CH ₂OH)

    • δ 2.90 (t, 4H, piperazine ring -CH ₂-NH-)[1]

    • δ 2.45 (br s, 4H, piperazine ring -CH ₂-N-)[1]

    • δ 2.38 (t, 2H, N-CH ₂-CH₂-)[1]

    • δ 1.55–1.65 (m, 4H, alkyl chain -CH ₂-CH ₂-)[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated: 159.15

    • Found: 159.2[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product lost in aqueous workup.[1]Avoid water extraction. Use dry loading or distillation. The product is highly hydrophilic.
Bis-alkylation Impurity Insufficient Piperazine excess.[1]Increase Piperazine to 5–10 equivalents. Ensure dropwise addition of halo-alcohol.[1]
Incomplete Reaction Low reactivity of chloride.Add KI (Finkelstein catalyst) or switch to 4-Bromobutanol.[1] Increase reaction time.
Solidification Piperazine crystallizing.[5][3]Ensure temperature is maintained.[2][5][6][7][8] If using ACN, ensure sufficient volume (Piperazine solubility is moderate in cold ACN).

References

  • Synthesis of Buspirone Intermediates: New, J. S., Yevich, J. P., & Temple, D. L. (1986). Aza- and diazaspiro[4.5]decane-diones.[1] 1. Synthesis and pharmacological evaluation of buspirone analogues. Journal of Medicinal Chemistry, 29(10), 1832–1839. Link[1]

  • Piperazine Alkylation Protocols: Pollard, C. B., & Wicker, T. H. (1954). Amino Ethers Derived from Piperazines.[5] Journal of the American Chemical Society, 76(7), 1853–1855. Link[1]

  • Industrial Preparation of 4-chlorobutanol: Starr, D., & Hixon, R. M. (1934).[6] Tetrahydrofuran and 4-Chlorobutanol.[1] Journal of the American Chemical Society, 56(7), 1595–1596. Link[1]

  • Patent Reference (Buspirone): Wu, Y. H., & Rayburn, J. W. (1972). Tranquilizing 8-(4-(4-pyrimidinyl)-1-piperazinylalkyl)-8-azaspiro(4.5)decane-7,9-diones.[1] U.S. Patent No.[5][6] 3,717,634. Link

Sources

Using 4-Piperazin-1-ylbutan-1-ol in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Piperazin-1-ylbutan-1-ol as a Strategic Scaffold in High-Throughput Screening & PROTAC Design

Executive Summary

This guide details the strategic application of 4-Piperazin-1-ylbutan-1-ol (CAS: 53757-48-1) in modern drug discovery.[1] Far beyond a simple reagent, this molecule represents a "privileged structure"—a bifunctional scaffold that inherently biases chemical libraries toward bioactivity, particularly for G-Protein Coupled Receptors (GPCRs) , Sigma Receptors , and PROTAC linker systems.

This document provides protocols for integrating this scaffold into high-throughput screening (HTS) campaigns, focusing on combinatorial library synthesis, fragment-based screening, and "linkerology" optimization.

Chemical Identity & Strategic Value

Molecule: 4-(Piperazin-1-yl)butan-1-ol Role: Bifunctional Building Block / Linker Key Features: [1]

  • Secondary Amine (Piperazine): High nucleophilicity for SNAr or Buchwald-Hartwig couplings.[1]

  • Primary Hydroxyl (Butanol): Handle for esterification, etherification, or conversion to a leaving group (mesylate/tosylate).

  • Physicochemical Modulation: The piperazine ring introduces basicity (pKa ~9.8) and solubility, often resolving the "brick dust" insolubility issues common in HTS libraries.

Table 1: Physicochemical Profile for HTS Logistics
PropertyValueHTS Implication
Molecular Weight 158.24 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
LogP ~ -0.4 to 0.1Hydrophilic; improves library water solubility.[1]
pKa (Conj. Acid) ~9.8 (2° amine)Protonated at physiological pH; enhances solubility.
DMSO Solubility >100 mMCompatible with acoustic liquid handlers (e.g., Echo®).
Stability HighResistant to hydrolysis; suitable for long-term storage.[1]

Application I: Combinatorial Library Synthesis (The "Make" Phase)

The most common HTS application is using 4-Piperazin-1-ylbutan-1-ol as a core scaffold to generate "SAR-by-Catalog" libraries targeting CNS receptors (Dopamine D2/D3, Serotonin 5-HT) or Sigma-1 receptors.[1]

Workflow Logic

The synthesis strategy exploits the orthogonal reactivity of the amine and hydroxyl groups.

  • Step A (Amine Functionalization): The secondary amine is capped with diverse aryl halides (via Pd-catalyzed coupling) or sulfonyl chlorides.[1]

  • Step B (Hydroxyl Functionalization): The hydroxyl group is reacted with carboxylic acids or isocyanates to close the library matrix.

Protocol 1: Automated Parallel Synthesis (96-well Format)
  • Objective: Synthesize a 96-member library of N-arylated piperazine butanols.

  • Platform: Automated Liquid Handler (e.g., Tecan Freedom EVO or Hamilton STAR).

Reagents:

  • Scaffold Stock: 0.5 M 4-Piperazin-1-ylbutan-1-ol in NMP (N-methyl-2-pyrrolidone).[1]

  • Electrophiles: 96 diverse Aryl Fluorides/Chlorides (0.5 M in NMP).

  • Base: DIPEA (Diisopropylethylamine), neat.

Step-by-Step Procedure:

  • Dispensing: Transfer 20 µL of Scaffold Stock (10 µmol) into each well of a 96-well chemically resistant deep-well plate.

  • Reagent Addition: Add 24 µL of diverse Aryl Halide stock (1.2 eq) to respective wells.

  • Base Addition: Add 10 µL DIPEA (excess) to all wells.

  • Incubation: Seal plate with aluminum foil. Heat at 100°C for 12 hours (thermal block).

    • Note: For unactivated aryl halides, replace DIPEA with K₂CO₃ and add Pd(OAc)₂/XPhos catalyst system.

  • Quench & Purification: Cool to RT. Add 500 µL Ethyl Acetate. Wash with water (liquid handler extraction protocol).

  • QC Validation: Evaporate solvent. Re-dissolve 5 random wells in DMSO for LC-MS verification.

    • Success Criteria: >85% purity for direct HTS entry.

Application II: PROTAC Linker Design (Linkerology)

In Proteolysis Targeting Chimeras (PROTACs), the linker is not passive; it defines the ternary complex geometry. 4-Piperazin-1-ylbutan-1-ol is a premier "rigid-flexible" hybrid linker.[1]

  • The Piperazine: Provides a semi-rigid exit vector and a protonation site to improve oral bioavailability.

  • The Butyl Chain: Provides a 4-carbon flexible spacer to span the E3 ligase/Target Protein gap.

Diagram: The "Linkerology" Decision Tree

PROTAC_Design cluster_0 Linker Function Start PROTAC Design Phase Solubility_Issue Problem: Poor Solubility? Start->Solubility_Issue Linker_Choice Select Linker Strategy Solubility_Issue->Linker_Choice Pip_Butanol Use 4-Piperazin-1-ylbutan-1-ol Linker_Choice->Pip_Butanol Yes Linear_Alkyl Use Linear Alkyl/PEG Linker_Choice->Linear_Alkyl No Mechanism Mechanism: Protonation at pH < 8 Breaks Planarity Pip_Butanol->Mechanism Outcome Outcome: Improved LogD & Cell Permeability Mechanism->Outcome

Caption: Decision logic for selecting piperazine-butanol linkers to solve solubility issues in PROTAC design.

Application III: Sigma-1 Receptor Screening

The 4-piperazin-1-ylbutan-1-ol moiety mimics the pharmacophore of high-affinity Sigma-1 receptor ligands (e.g., cutamesine).[1]

Protocol 2: Competitive Binding Assay (Radioligand Displacement)
  • Objective: Screen library members for Sigma-1 affinity.

  • Tracer: [³H]-(+)-Pentazocine (2 nM).

  • Receptor Source: Guinea pig brain membrane homogenates or recombinant hSigma-1 HEK293 membranes.[1]

Procedure:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Plate Setup: Use 96-well GF/B filter plates pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding (piperazines can be sticky).[1]

  • Reaction Assembly:

    • 50 µL Membrane prep (10-20 µg protein).[1]

    • 50 µL [³H]-(+)-Pentazocine.

    • 50 µL Test Compound (from Library prepared in Protocol 1, final conc. 10 µM).

  • Incubation: 120 minutes at 37°C. Note: Sigma-1 kinetics are slow; ensure equilibrium.

  • Harvest: Rapid filtration using a vacuum manifold. Wash 3x with ice-cold Tris buffer.[1]

  • Readout: Add scintillation cocktail and read on a MicroBeta counter.

  • Data Analysis: Calculate % Inhibition. Hits defined as >50% displacement.

Critical Quality Control (QC) & Troubleshooting

Issue: "The Piperazine Trap" (False Positives)

  • Cause: The secondary amine can react with electrophilic functionalities in the assay buffer or degrade into reactive species if stored improperly.

  • Solution: Always store stock solutions in 100% DMSO at -20°C. Avoid freeze-thaw cycles >5 times.

Issue: Aggregation

  • Cause: At high concentrations (>50 µM), the amphiphilic nature (amine head, alkyl tail) can form micelles.

  • Validation: Include 0.01% Triton X-100 in assay buffers to disrupt promiscuous aggregates.

References

  • Russo, E., et al. (2024).[2][3] "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." Naturalista Campano. Link

  • Baggio, C., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry. Link

  • Dichiara, M., et al. (2025). "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds." European Journal of Medicinal Chemistry. Link

  • PubChem. (n.d.). "Compound Summary: 4-(Piperazin-1-yl)butan-1-ol." National Library of Medicine. Link[1]

  • MedChemExpress. (2023). "N-Boc-piperazine PROTAC Linker Application Note." MedChemExpress. Link

Sources

Analytical Methods for the Quantification of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Target Audience: Analytical Chemists, DMPK Scientists, Forensic Toxicologists[1]

Introduction: The Piperazine Analytical Paradox

Piperazine (


) and its derivatives (e.g., 1-arylpiperazines, BZP) represent a unique challenge in analytical chemistry.[1][2] Structurally, they are small, cyclic, secondary amines with high polarity and basicity (

,

).[1][2]

The Analytical Gap:

  • Retention Failure: On standard C18 (Reverse Phase) columns, piperazine elutes in the void volume due to its high polarity (

    
    ), leading to massive ion suppression in MS and poor separation in UV.[1][2]
    
  • Detection Silence: The core piperazine ring lacks a conjugated

    
    -system, rendering it virtually invisible to UV detection above 200 nm without derivatization.[1][2]
    
  • Reactivity: The secondary amine groups are highly reactive, causing peak tailing due to interaction with free silanols on silica-based columns.[1][2]

This guide provides three distinct, field-validated workflows to overcome these barriers, selected based on the required sensitivity and available instrumentation.

Method Selection Framework

The following decision tree guides the selection of the optimal quantification strategy based on sample matrix and sensitivity requirements.

MethodSelection Start START: Select Sample Matrix Matrix Matrix Type? Start->Matrix Biofluid Biofluids (Plasma/Urine) High Sensitivity Required Matrix->Biofluid Bulk Bulk API / Industrial QC & Purity Matrix->Bulk Forensic Forensic / Unknowns Volatile Impurities Matrix->Forensic Method1 METHOD 1: HILIC-MS/MS (No Derivatization) Biofluid->Method1 Trace Levels (<1 ng/mL) Method2 METHOD 2: HPLC-UV (Dansyl-Cl Derivatization) Bulk->Method2 High Conc. (>1 µg/mL) Method3 METHOD 3: GC-MS (TFAA Derivatization) Forensic->Method3 Complex Matrix / Screening

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity needs and matrix complexity.[2]

Protocol 1: HILIC-MS/MS (Bioanalytical Gold Standard)

Best For: High-throughput PK/PD studies, trace quantification in plasma.[1][2] Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines via a water-rich layer on the stationary phase, preventing void volume elution.[1][2]

Experimental Conditions
ParameterSettingRationale
Column HILIC Amide or Cyanopropyl (100 x 2.1 mm, 1.7 µm)Amide phases bond hydrogen with piperazine, ensuring retention without peak tailing.[1][2]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterLow pH ensures piperazine is fully protonated (

).[1][2]
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidHigh organic content is required for HILIC retention mechanisms.[1][2]
Flow Rate 0.4 mL/minOptimized for electrospray ionization (ESI) efficiency.[1][2]
Internal Standard Piperazine-d8 or BZP-d8Deuterated standards compensate for matrix effects in ESI.[1]
Step-by-Step Workflow
  • Sample Prep (PPT): Add 100 µL plasma to 300 µL ice-cold ACN (containing IS). Vortex 30s. Centrifuge at 10,000 x g for 10 min.

  • Dilution: Transfer 100 µL supernatant to a fresh vial. Dilute with 100 µL ACN (maintain high organic ratio to prevent solvent mismatch peak distortion).

  • Injection: Inject 2-5 µL.

  • Detection: ESI+ Mode. Monitor MRM transitions (e.g., Piperazine: m/z 87.1 → 44.1).

Self-Validating Check
  • Retention Time Stability: If RT shifts >0.2 min, the column equilibration is insufficient. HILIC requires longer equilibration (20 column volumes) than C18.[1]

  • Backpressure: A sudden drop indicates phase collapse; ensure organic content never drops below 60% during gradient.[1]

Protocol 2: GC-MS with TFAA Derivatization

Best For: Forensic toxicology, impurity profiling, labs without LC-MS.[1][2] Mechanism: Acylation of the secondary amine with Trifluoroacetic Anhydride (TFAA) reduces polarity and increases volatility, enabling GC separation.[1]

Reaction Chemistry

[2]
Derivatization Workflow

GCWorkflow Step1 Extraction (LLE or SPE) Step2 Dry Down (N2 Stream) Step1->Step2 Step3 Add Reagent (50µL TFAA + 50µL EtOAc) Step2->Step3 Step4 Incubate (70°C, 30 min) Step3->Step4 Step5 Cool & Inject (GC-MS) Step4->Step5

Figure 2: Critical path for TFAA derivatization.[1][2] Moisture must be excluded to prevent reagent hydrolysis.

Protocol Details
  • Extraction: Extract sample (urine/blood) using OASIS MCX SPE cartridges.[1][2][3][4] Elute with 5%

    
     in Methanol.
    
  • Drying: Evaporate eluate to complete dryness under nitrogen. Critical: Residual water will destroy the TFAA reagent.[1][2]

  • Reaction: Add 50 µL Ethyl Acetate and 50 µL TFAA. Cap tightly. Heat at 70°C for 30 mins.

  • Analysis: Cool to room temp. Inject 1 µL into GC-MS (Splitless).

  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C.

Protocol 3: HPLC-UV with Dansylation

Best For: Quality Control (QC), manufacturing, labs lacking MS.[1][2] Mechanism: Dansyl chloride reacts with secondary amines to form a sulfonamide derivative that absorbs strongly at 254 nm and fluoresces.[1][2]

Experimental Conditions
  • Reagent: Dansyl Chloride (5 mg/mL in Acetone).[1][2]

  • Buffer: Sodium Bicarbonate (0.1 M, pH 9.5). Note: Basic pH is essential to deprotonate the amine for nucleophilic attack.

  • Detection: UV at 254 nm (or Fluorescence: Ex 340 nm / Em 525 nm).[1][2]

Step-by-Step Protocol
  • Mix: Combine 100 µL Sample + 100 µL Bicarbonate Buffer (pH 9.5) + 100 µL Dansyl Chloride solution.

  • Incubate: Heat at 60°C for 20 minutes in the dark (reaction is light-sensitive).

  • Quench: Add 50 µL of 1% Ethylamine to consume excess reagent (prevents interference peaks).

  • Separate: Inject onto a standard C18 column. The derivatized piperazine is now hydrophobic and will retain well.[1][2]

  • Mobile Phase: ACN / Water (Gradient 40% → 90% ACN).[1][2]

Validation Framework (ICH M10)[2][5]

To ensure regulatory compliance, the selected method must be validated against ICH M10 guidelines.[1][2]

Validation ParameterAcceptance Criteria (Chromatographic)
Selectivity Response in blank matrix < 20% of LLOQ response.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).[1][2]
Precision CV% within ±15% (±20% at LLOQ).
Matrix Effect Calculate Matrix Factor (MF) using 6 different lots. CV of MF must be <15%.[1][2][5]
Carry-over Blank injection after ULOQ must be < 20% of LLOQ signal.[1]

Trustworthiness Check (System Suitability): Before every run, inject a "System Suitability Sample" (middle QC).[1][2]

  • Resolution: If using Dansyl-HPLC, resolution between the derivative and the reagent peak must be > 1.5.[1]

  • Response Ratio: The Area(Analyte)/Area(IS) must be consistent with the calibration curve.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis (M10). European Medicines Agency.[1][2] Link

  • Scheurer, J., et al. (2020).[1][2] Development and Validation of a GC-MS Method for the Simultaneous Quantification of Piperazine Designer Drugs. Scholars Direct.[1][2] Link

  • Navaneeswari, R., & Reddy, P. R. (2012).[1][2] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[1][2][6][7] Journal of Chemical and Pharmaceutical Research.[1][2] Link

  • PubChem. (2024).[1][2] Piperazine Compound Summary (CID 4837).[1][2] National Library of Medicine.[1][2] Link

Sources

Application Note: Cell-Based Validation of 4-Piperazin-1-ylbutan-1-ol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers utilizing 4-Piperazin-1-ylbutan-1-ol (CAS: 4543-96-8) , a critical "privileged linker" and pharmacophore scaffold in medicinal chemistry.[1]

While often categorized as a building block, this molecule’s structural duality—a basic piperazine head combined with a hydrophilic hydroxybutyl tail—makes it a linchpin in the synthesis of Azapirone-class anxiolytics (e.g., Buspirone, Gepirone) and modern PROTAC linkers .[1]

Executive Summary & Strategic Rationale

4-Piperazin-1-ylbutan-1-ol is rarely the final drug; it is the engine that drives pharmacological affinity and physicochemical solubility.[1] Its primary utility lies in two domains:

  • GPCR Ligand Design: The 4-carbon spacer is the "Magic Distance" often required to span the orthosteric and allosteric binding sites in Dopamine (D2/D3) and Serotonin (5-HT1A) receptors.[1]

  • Solubility Enhancement: The secondary/tertiary amine and terminal hydroxyl group significantly lower logP, improving the bioavailability of lipophilic warheads.[1]

The Challenge: When incorporating this moiety, researchers must distinguish between target-driven efficacy and off-target toxicity (phospholipidosis) often associated with cationic amphiphilic drugs (CADs).[2] This guide provides the protocols to validate both.

Biological Mechanism & Workflow Visualization[1]

The following diagram illustrates the critical path from incorporating the 4-Piperazin-1-ylbutan-1-ol scaffold to validating its activity in a 5-HT1A receptor model (a common target for this moiety).

G cluster_Assays Cell-Based Validation Suite Linker 4-Piperazin-1-ylbutan-1-ol (Scaffold) Synthesis Chemical Conjugation (e.g., to Aryl Heterocycle) Linker->Synthesis Nucleophilic Subst. Drug Bioactive Conjugate (Azapirone Analog) Synthesis->Drug Tox Assay A: Cytotoxicity (Mitochondrial Health) Drug->Tox Safety Screen Perm Assay B: Permeability (PAMPA/Caco-2) Drug->Perm ADME Check Func Assay C: GPCR Signaling (cAMP inhibition) Drug->Func Target Validation Tox->Synthesis High Toxicity? Modify Linker Length

Figure 1: Integrated workflow for synthesizing and validating piperazine-butanol derivatives.

Protocol Module A: Baseline Cytotoxicity & Phospholipidosis Screen

Objective: Piperazine derivatives can act as Cationic Amphiphilic Drugs (CADs), potentially causing phospholipidosis (lipid accumulation) in lysosomes.[1][2] Before efficacy testing, you must rule out this specific toxicity.[1]

Materials
  • Cell Line: HepG2 (Liver) or H9c2 (Cardiomyocyte surrogate).[1][2]

  • Reagent: HCS LipidTOX™ Red Phospholipidosis Detection Reagent.[1]

  • Control: Amiodarone (Positive Control for phospholipidosis).[1][2]

  • Test Compound: 4-Piperazin-1-ylbutan-1-ol (or derivative).[1]

Step-by-Step Protocol
  • Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black-wall plate. Incubate for 24h at 37°C/5% CO₂.

  • Treatment:

    • Prepare a 100 mM stock of 4-Piperazin-1-ylbutan-1-ol in DMSO.[1]

    • Dilute in culture media to test concentrations (e.g., 1, 10, 50, 100 µM). Note: Keep DMSO < 0.5%.

    • Treat cells for 48 hours (Phospholipidosis is a slow-onset phenotype).[1][2]

  • Staining:

    • Add LipidTOX™ Red reagent (1:1000 dilution) directly to the media 30 minutes prior to the end of incubation.[1][2]

    • Simultaneously add Hoechst 33342 (Nuclear stain) for normalization.[1][2]

  • Imaging:

    • Image on a High-Content Imager (e.g., CellInsight CX7).[1][2]

    • Excitation/Emission: 595/615 nm (LipidTOX).[1][2]

  • Analysis: Calculate the Total Spot Intensity per Cell. A >2-fold increase over vehicle control indicates potential phospholipidosis risk.[1]

Expert Insight: If the bare linker (4-Piperazin-1-ylbutan-1-ol) shows high toxicity, it often indicates the secondary amine is too reactive.[1] Consider protecting it (e.g., Boc-group) during synthesis or checking pH of the media, as free piperazines are highly basic.[1]

Protocol Module B: Functional GPCR Assay (cAMP Modulation)

Objective: The butyl-piperazine moiety is a classic pharmacophore for 5-HT1A (Serotonin) and D2 (Dopamine) receptors.[2] This assay validates if your conjugate retains receptor affinity.[1]

Mechanism

5-HT1A is Gi-coupled.[1] Activation inhibits Adenylyl Cyclase, reducing cAMP levels.[1] We will use forskolin to stimulate cAMP, and measure the reduction caused by your compound.

Materials
  • Cell Line: CHO-K1 cells stably expressing human 5-HT1A receptor.[1]

  • Detection Kit: HTRF® cAMP Dynamic 2 Assay (Cisbio/PerkinElmer) or GloSensor™ (Promega).[1][2]

  • Stimulant: Forskolin (10 µM).[1][2]

Step-by-Step Protocol
  • Cell Preparation: Harvest CHO-h5HT1A cells and resuspend in stimulation buffer (HBSS + 500 µM IBMX to prevent cAMP degradation).

  • Plating: Dispense 5 µL of cell suspension (2,000 cells) into a 384-well low-volume white plate.

  • Compound Addition:

    • Add 2.5 µL of your Piperazine-Butanol derivative (titration: 0.1 nM to 10 µM).[1][2]

    • Incubate for 15 minutes at Room Temperature (RT).

  • Stimulation:

    • Add 2.5 µL of Forskolin (4x stock, final conc 10 µM).

    • Incubate for 45 minutes at RT.

  • Detection (HTRF Method):

    • Add 5 µL of cAMP-d2 (Acceptor).[1][2]

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).[1][2]

    • Incubate 1 hour at RT.

  • Read: Measure HTRF ratio (665 nm / 620 nm) on a multimode plate reader (e.g., EnVision).

Data Interpretation
ParameterObservationConclusion
High HTRF Signal Low cAMP levelsAgonist Activity. The compound successfully engaged the Gi-pathway.[1]
Low HTRF Signal High cAMP levelsNo Activity / Antagonist. (If tested against an agonist).[1][2]
EC50 Shift Right-shift vs ControlThe butyl chain length may be suboptimal; considering shortening to propyl or lengthening to pentyl.[1]

Protocol Module C: PAMPA Permeability Assay

Objective: 4-Piperazin-1-ylbutan-1-ol is often added to "greasy" drugs to improve solubility.[1] This assay confirms if the modification maintains membrane permeability.[1]

Protocol
  • Preparation: Prepare a 10 mM stock of the compound. Dilute to 50 µM in PBS (pH 7.4).

  • System: Use a pre-coated PAMPA plate (Artificial Membrane).[1][2]

  • Donor Well: Add 300 µL of compound solution.

  • Acceptor Well: Add 200 µL of fresh PBS.

  • Incubation: 5 hours at RT in a humidity chamber.

  • Quantification: Analyze both Donor and Acceptor wells using LC-MS/MS or UV-Vis spectroscopy (if the conjugate has a chromophore).[1]

  • Calculation: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">

    
    
    Target:
    
    
    
    indicates good oral bioavailability potential.[1]

References

  • Structural Basis of Azapirone Anxiolytics

    • Title: "Design and Synthesis of Buspirone Analogues: The Role of the 4-(1-Piperazinyl)butyl Spacer."
    • Source: Journal of Medicinal Chemistry (Generic Reference for Class).[1][2]

    • Context: Establishes the butyl-piperazine chain as a critical determinant for 5-HT1A selectivity over D2 receptors.[1]

  • Phospholipidosis Screening

    • Title: "In vitro screening of drug-induced phospholipidosis using high-content screening microscopy."
    • Source:Nature Protocols, 2011.[1]

    • URL:[Link][2]

  • HTRF cAMP Assay Principle

    • Title: "Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for GPCR Studies."
    • Source: Revvity (PerkinElmer) Technical Notes.[1][2]

  • Safety Data & Handling

    • Title: "Safety Data Sheet: 4-Piperazin-1-ylbutan-1-ol."[1]

    • Source: Sigma-Aldrich / Merck.[1]

Disclaimer: This guide assumes standard BSL-2 laboratory conditions. Always consult the SDS for 4-Piperazin-1-ylbutan-1-ol (CAS 4543-96-8) before handling, as it is a corrosive amine.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Piperazin-1-ylbutan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Process Stabilization for 4-Piperazin-1-ylbutan-1-ol CAS Registry Number: 5317-32-8 Primary Application: Key intermediate for azapirone anxiolytics (e.g., Buspirone, Gepirone).

Executive Summary

The synthesis of 4-Piperazin-1-ylbutan-1-ol is deceptively simple. While it appears to be a standard nucleophilic substitution (


), researchers frequently encounter yields below 40% due to two competing parasitic reactions: bis-alkylation  (formation of the "dumbbell" dimer) and reagent cyclization  (formation of tetrahydrofuran from 4-chlorobutan-1-ol).

This guide provides field-validated protocols to suppress these side reactions, elevate yields to >75%, and simplify the purification of this high-boiling, hygroscopic oil.

Module 1: Critical Reaction Dynamics

To improve yield, you must first visualize the competing pathways. The diagram below illustrates the kinetic competition occurring in your flask.

Pathway Analysis: The Yield-Killers

ReactionPathways Pip Piperazine (Excess Required) Target TARGET PRODUCT 4-Piperazin-1-ylbutan-1-ol (Mono-alkylated) Pip->Target k1: Primary SN2 Reagent 4-Chlorobutan-1-ol Reagent->Target + Reagent Bis IMPURITY A 1,4-Bis(4-hydroxybutyl)piperazine (Bis-alkylated) Reagent->Bis + Reagent THF IMPURITY B Tetrahydrofuran (THF) (Reagent Cyclization) Reagent->THF Intramolecular Cyclization (Promoted by Strong Base/Heat) Target->Bis k2: Secondary SN2 (Occurs if Piperazine is low)

Figure 1: Kinetic competition map. Note that "Impurity B" (THF) consumes your alkylating agent, while "Impurity A" (Bis-product) consumes your target molecule.

Module 2: Optimized Protocols

We present two distinct protocols. Protocol A is for cost-effective scale-up (Direct Alkylation). Protocol B is for high-purity requirements (Protection Strategy).

Protocol A: The "High-Dilution / Excess" Method (Direct Alkylation)

Best for: Large scale, avoiding expensive protecting groups.

The Logic:

  • Stoichiometry: You must use 5 equivalents of piperazine relative to the alkyl halide. This statistical overload ensures the alkyl halide is far more likely to encounter a free piperazine molecule than a mono-substituted product.

  • Solvent: Water or Ethanol. Water is superior because piperazine is highly soluble, while the bis-product is less soluble, aiding separation.

  • Catalysis: Potassium Iodide (KI) is added to generate the more reactive 4-iodobutan-1-ol in situ (Finkelstein reaction), allowing the reaction to proceed at lower temperatures, reducing THF formation.

Step-by-Step:

  • Charge: In a round-bottom flask, dissolve Piperazine (5.0 eq) and KI (0.1 eq) in water (approx. 5 mL per gram of piperazine).

  • Addition: Heat to 50°C. Add 4-chlorobutan-1-ol (1.0 eq) dropwise over 2 hours.

    • Critical: Slow addition keeps the concentration of alkylating agent low relative to the piperazine.

  • Reaction: Reflux at 90-100°C for 12–18 hours.

  • Work-up (The "Salting Out" Trick):

    • Cool to room temperature.

    • If using water: Saturate the solution with solid KOH or NaOH. The free base piperazine and product will separate as an oil or can be extracted.[1]

    • Extract with Chloroform (DCM is often poor for extracting polar piperazines from water).

  • Purification:

    • Distill off the solvent.[1][2]

    • High Vacuum Distillation: The excess piperazine will sublime/distill first (bp ~146°C atm). The product distills at 114–116°C at 5 mmHg [1].

Protocol B: The "Mono-Boc" Strategy

Best for: High purity libraries, avoiding distillation.

The Logic: By blocking one nitrogen with a Boc group, bis-alkylation is chemically impossible.[2]

  • Protection: React piperazine with

    
     (0.9 eq) to form N-Boc-piperazine. Isolate via filtration (bis-Boc is insoluble in water; mono-Boc is soluble).
    
  • Alkylation: React N-Boc-piperazine (1.1 eq) with 4-chlorobutan-1-ol (1.0 eq),

    
     (2.0 eq), and KI (cat.) in Acetonitrile  at reflux.
    
  • Deprotection: Treat with HCl/Dioxane or TFA/DCM.

  • Result: Yields are typically >85% with >98% purity after simple washing steps.

Module 3: Troubleshooting Guide (FAQ)

Issue 1: "My yield is low (<30%) and I smell an ether-like odor."

Diagnosis: You have cyclized your reagent into Tetrahydrofuran (THF). Mechanism: 4-chlorobutan-1-ol has a hydroxyl group and a leaving group 4 carbons away. Under basic conditions, the alkoxide attacks the carbon-chloride bond intramolecularly. Solution:

  • Lower the Basicity: Do not use strong bases like NaH or KOH during the reaction. Use

    
     or the excess piperazine itself as the acid scavenger.
    
  • Lower the Temperature: Cyclization is entropy-driven and favored at higher heat. Add the reagent at 40-50°C, then ramp slowly.

Issue 2: "I cannot separate the excess piperazine from my product."

Diagnosis: Similar boiling points and solubility profiles. Solution:

  • The "Precipitation" Wash: Dissolve the crude mixture in hot ethanol. Cool to 0°C. Unreacted piperazine often crystallizes out; the mono-alkylated product is more soluble in cold ethanol. Filter off the solids.[3]

  • Vacuum Distillation: This is the gold standard. You must use high vacuum (<5 mmHg).

    • Fraction 1: Piperazine (sublimes/distills).[1]

    • Fraction 2: Product (114-116°C @ 5mmHg) .

    • Residue: Bis-alkylated byproduct (remains in pot).

Issue 3: "The product is turning into a solid gum upon standing."

Diagnosis: Hygroscopicity and Carbamic Acid formation. Mechanism: Piperazine derivatives avidly absorb


 from the air to form carbamates.
Solution: 
  • Store under Nitrogen/Argon.

  • Convert to the dihydrochloride salt immediately for storage: Dissolve oil in Ethanol, add conc. HCl or HCl/Ether gas. The salt (2HCl) is a stable solid [2].

Module 4: Comparative Data

ParameterProtocol A (Direct Excess)Protocol B (Boc-Protection)
Reagent Cost LowModerate (Boc anhydride)
Step Count 1 Step3 Steps
Yield (Typical) 50–65%80–90%
Purification High Vac Distillation RequiredExtraction / Crystallization
Scalability Excellent (Kg scale)Good (Gram scale)
Atom Economy HighLower (Waste from Boc)

References

  • Patent CN102260208A. New preparation process of 4-pyridine butanol. (Analogous boiling point data for 4-substituted butanols and distillation parameters). Available at:

  • Sigma-Aldrich. Product Specification: 4-Piperazin-1-ylbutan-1-ol dihydrochloride. (Confirming stability of salt form). Available at:

  • Huang, J., et al. (2012).[4] A practical method allows the synthesis of alkyl-extended piperazines. J. Org.[4] Chem., 77, 7506-7511.[4] (General methodology for piperazine mono-alkylation). Available at:

  • BldPharm. Safety and Physical Data for CAS 5317-32-8. Available at:

  • Reilly, S. W., & Mach, R. H. (2016).[4] Facile Pd-catalyzed methodology... using 2.5 eq piperazine as solvent. Org.[1][2][4][5][6][7][8][9] Lett., 18, 5272-5275.[4] (Validating the "excess piperazine" strategy). Available at:

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 4-chlorobutan-1-ol (toxic, irritant) and piperazine (corrosive) before handling.

Sources

Technical Guide: Impurity Management in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Piperazine (1,4-diethylenediamine) is a critical scaffold in anthelmintics, antipsychotics, and antihistamines.[1] In industrial synthesis—typically via the cyclization of monoethanolamine (MEA) or ethylene oxide with ammonia—purity is dictated not just by yield, but by the specific removal of homologues like N-(2-aminoethyl)piperazine (AEP) and the rigorous control of mutagenic N-nitrosamines .

This guide abandons generic advice. Instead, it focuses on the causality of impurity formation and provides self-validating protocols for their removal. We address the "Why" (mechanism) and the "How" (remediation) with pharmaceutical-grade precision.

The Impurity Landscape: Identification & Origin

Before attempting purification, you must characterize the "enemy." In piperazine synthesis, impurities generally fall into three classes: Homologues (side-reaction amines), Oxidation Products , and Catalyst Residues .[1]

Table 1: Critical Impurities in Piperazine Synthesis
Impurity NameAbbr.CAS No.[1]Boiling PointOrigin / MechanismRisk Profile
N-(2-Aminoethyl)piperazine AEP140-31-8222°COver-alkylation of piperazine with MEA/EDA.[1]Skin sensitizer; difficult to distill due to viscosity.[1]
N-Hydroxyethylpiperazine HEP103-76-4246°CIncomplete cyclization of MEA dimer.Precursor to further polymerization.[1]
Ethylenediamine EDA107-15-3116°CReversible ring-opening or starting material.[1]Volatile; easily removed but corrosive.[1]
N-Nitrosopiperazine NPZ5632-47-3N/AReaction of piperazine with nitrosating agents (NOx, nitrites).[1]Mutagenic (Class 1). Strict FDA limits (400 ng/day).[1]
Piperazine Hexahydrate P-6H2O142-63-244°C (MP)Interaction with moisture; forms distinct crystal lattice.[1]Not an impurity per se, but affects assay calculation.[1]
Visualization: Impurity Formation Pathways

The following diagram illustrates the competitive kinetics between the desired cyclization and the formation of AEP/HEP.

PiperazineSynthesis cluster_conditions Critical Control Parameters MEA Monoethanolamine (MEA) Linear Linear Dimers (Aminoethylethanolamine) MEA->Linear Condensation (-H2O) NH3 Ammonia (NH3) NH3->Linear Catalyst PIP Piperazine (Target) Linear->PIP Cyclization (Major Path) HEP Hydroxyethylpiperazine (HEP) Linear->HEP Incomplete Cyclization AEP Aminoethylpiperazine (AEP) PIP->AEP + MEA/EDA (Over-Alkylation) Poly Polymeric Residues AEP->Poly Uncontrolled Chain Growth

Caption: Competitive reaction pathways in MEA cyclization. High ammonia ratios favor Piperazine; low ratios favor AEP/Polymer formation.[1]

Troubleshooting Analytical Interferences

User Question: "I am using a standard C18 HPLC column to measure purity, but Piperazine elutes at the void volume (dead time) and co-elutes with EDA. How do I separate them?"

Expert Answer: This is a classic error. Piperazine is a highly polar, secondary diamine.[1] On a standard C18 column, it has almost no retention because it prefers the aqueous mobile phase over the hydrophobic stationary phase.

The Fix: Switch to HILIC or Ion-Pairing. You cannot rely on hydrophobic interaction.[1] You must use a method that exploits the amine functionality.[2]

Recommended Protocol (HILIC Mode):

  • Stationary Phase: Cyanopropyl (CN) or Silica column.[1]

  • Mobile Phase: High organic content (e.g., 85% Acetonitrile / 15% Ammonium Formate Buffer pH 3.0).[1]

  • Mechanism: The water layer adsorbed on the silica interacts with the polar piperazine.

  • Detection: UV at 210 nm is weak.[1] Use ELSD (Evaporative Light Scattering Detector) or derivatization with Dansyl Chloride if high sensitivity is required.[1]

Alternative (Ion-Pairing): If you must use C18, add an ion-pairing agent like Heptanesulfonic Acid (5-10 mM) to the mobile phase.[1] This forms a neutral complex with piperazine, allowing it to retain on the C18 chain.

Purification Protocols: Removing the Impurities

Once identified, impurities must be removed.[1] The boiling point differences allow for distillation, but azeotropes and melting points complicate the process.

Scenario A: Removing Aminoethylpiperazine (AEP)

The Challenge: AEP boils at 222°C, while Piperazine boils at 146°C. However, AEP is viscous and can entrain Piperazine.[1]

Protocol: Fractional Distillation

  • Setup: Use a vacuum jacketed Vigreux column or a packed column with at least 10 theoretical plates.

  • Pressure: Reduce pressure to 50-100 mmHg . This lowers the boiling points, preventing thermal degradation (discoloration) of the amines.

  • Fractions:

    • Foreshot: Water and EDA (highly volatile).[1]

    • Main Cut: Piperazine (collect at vapor temp corresponding to 146°C @ atm, adjusted for vacuum).[1]

    • Residue: AEP and HEP remain in the pot.

  • Validation: Check the refractive index or GC of the main cut. Pure anhydrous piperazine solidifies at 106°C—if your distillate remains liquid at room temperature, it is heavily contaminated with water or AEP.[1]

Scenario B: Removing Water (The Hexahydrate Trap)

The Challenge: Piperazine forms a stable hexahydrate (mp 44°C). Simple drying is difficult because the water is lattice-bound.[1]

Protocol: Azeotropic Distillation

  • Solvent: Add Benzene or Toluene (though Toluene is safer/preferred) to the hydrated piperazine.

  • Process: Reflux with a Dean-Stark trap.

  • Mechanism: Water/Toluene azeotrope boils lower than piperazine.[1] Water is trapped in the Dean-Stark receiver; Toluene returns to the flask.

  • Completion: When water stops collecting, distill off the excess Toluene. The remaining solid is anhydrous Piperazine.

Critical Safety: N-Nitrosopiperazine (NPZ) Control

User Question: "We are developing a drug substance. What are the current limits for Nitrosopiperazine, and how do we ensure compliance?"

Expert Answer: N-Nitrosopiperazine (NPZ) is a high-potency mutagen.[1] It falls under the "Cohort of Concern" in ICH M7 guidelines.

Regulatory Limits (FDA/EMA Update 2023/2024):

  • Acceptable Intake (AI): The FDA and EMA have harmonized around a limit of 400 ng/day for 1-nitrosopiperazine (based on CPCA Category 3), though some specific risk assessments may push this to 1500 ng/day if negative mutagenicity data is provided. Always consult the latest FDA NDSRI guidance.

  • Source: NPZ forms if Piperazine contacts nitrites (in water, excipients, or wash solvents) under acidic conditions.[1]

Mitigation Workflow:

  • Scavengers: Add Ascorbic Acid (Vitamin C) to formulation steps where nitrites might be present.[1]

  • pH Control: Avoid acidic aqueous environments (pH < 4) in the presence of nitrite traces.

  • Testing: You typically cannot detect this by HPLC-UV.[1] You must use LC-MS/MS (Triple Quadrupole) with a limit of quantitation (LOQ) in the ppb range.

Visualization: Purification & Safety Logic

PurificationLogic Crude Crude Reaction Mixture (Pip, AEP, H2O, Color) Step1 Step 1: Flash Distillation (Remove Tars/Polymer) Crude->Step1 Step2 Step 2: Fractional Distillation (Vacuum) Step1->Step2 Cut1 Foreshot: Water / EDA Step2->Cut1 Cut2 Main Cut: Piperazine Step2->Cut2 Cut3 Bottoms: AEP / HEP Step2->Cut3 Check QC Check: Solidify @ 106°C? Cut2->Check Azeotrope Azeotropic Drying (w/ Toluene) Check->Azeotrope No (Hydrated) Final Anhydrous Piperazine (>99.5%) Check->Final Yes Azeotrope->Final

Caption: Decision tree for the purification of crude piperazine to anhydrous pharmaceutical grade.

References

  • Synthesis & Kinetics: Catalysis in Industry, "Methods for the Catalytic Synthesis of Piperazine," 2022.[1][3]

  • Impurity Data (AEP): Ataman Chemicals, "Aminoethylpiperazine Technical Data Sheet."[1]

  • Analytical Methods (HILIC): Journal of Liquid Chromatography, "Accurate HPLC Determination of Piperazine Residues," 2007.[1][4]

  • Nitrosamine Limits: FDA Guidance for Industry, "Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs)," August 2023.[1] [5]

  • Purification Patents: US Patent 2,919,275, "Purification of Piperazine via Salt Formation."[1]

  • Pharmacopeial Standards: USP <232> & <233>, "Elemental Impurities – Limits and Procedures."[1][6]

Sources

Troubleshooting unexpected side reactions in 4-Piperazin-1-ylbutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PIP-BUT-004 Subject: Optimization of N-alkylation parameters & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Reaction Mechanics[1][2][3]

The synthesis of 4-(piperazin-1-yl)butan-1-ol (CAS: 5317-32-8) via the alkylation of piperazine with 4-chlorobutan-1-ol is deceptively simple. While the disconnection is straightforward, the process is plagued by three competing kinetic pathways: Poly-alkylation , Intramolecular Cyclization , and O-Alkylation .[1]

Success relies not on forcing the reaction, but on modulating the nucleophilicity vs. basicity ratio of your system. This guide provides a self-validating troubleshooting framework to isolate and resolve these specific failure modes.

The Competitive Landscape (Pathway Analysis)[1]

The following diagram illustrates the kinetic competition occurring in your flask. Understanding this is the first step to diagnosis.

ReactionPathways Reagent 4-Chlorobutan-1-ol Product Target Product 4-(piperazin-1-yl)butan-1-ol Reagent->Product + Piperazine (Primary Pathway) Impurity_THF Impurity A: Tetrahydrofuran (THF) (Cyclization) Reagent->Impurity_THF Intramolecular SN2 (Promoted by Strong Base/Heat) Piperazine Piperazine (Excess) Piperazine->Product Impurity_Bis Impurity B: Bis-alkylated Dimer Product->Impurity_Bis + Reagent (Low Piperazine Equiv.) Impurity_O Impurity C: O-Alkylated Ether Product->Impurity_O + Reagent (High Temp/Strong Base)

Figure 1: Kinetic pathways in the alkylation of piperazine.[1] Green indicates the desired route; red/yellow indicate parasitic side reactions.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I see a major impurity at RRT 0.3-0.5, and my yield is low."

Diagnosis: Bis-alkylation (Formation of 1,4-bis(4-hydroxybutyl)piperazine). Root Cause: Stoichiometric imbalance.[1] The secondary amine in the product is still nucleophilic. If the concentration of free piperazine drops, the alkylating agent will react with the product.

  • The Fix:

    • Increase Piperazine Equivalents: You must use a large excess of piperazine (minimum 3.0 to 5.0 equivalents ) relative to 4-chlorobutan-1-ol [1]. This ensures the alkylating agent statistically encounters unreacted piperazine rather than the product.

    • Reverse Addition: Do not add piperazine to the chloride. Add the chloride dropwise to the refluxing piperazine solution . This keeps the instantaneous concentration of the alkylating agent low relative to the amine.

Issue 2: "The alkylating agent is disappearing, but no product is forming. I smell a solvent-like odor."

Diagnosis: Intramolecular Cyclization to Tetrahydrofuran (THF). Root Cause: Thermodynamics. 4-chlorobutan-1-ol is the perfect precursor for 5-membered ring formation. Under basic conditions, the alkoxide intermediate undergoes rapid intramolecular


 attack to form THF, which is volatile and boils off (bp 66°C) [2].[1]
  • The Fix:

    • Switch Bases: Avoid strong hydroxide bases (NaOH, KOH) which rapidly deprotonate the alcohol.[1] Use milder bases like potassium carbonate (K₂CO₃) or exploit the basicity of the excess piperazine itself as the proton scavenger.

    • Solvent Selection: Avoid polar aprotic solvents (like DMSO or DMF) if using strong bases, as they accelerate the intramolecular

      
       rate.[1] Use protic solvents like water  or butanol , which solvate the alkoxide and reduce its nucleophilicity, slowing down the cyclization relative to the intermolecular N-alkylation.
      
Issue 3: "My product is an oil that refuses to crystallize, and NMR shows broad peaks."

Diagnosis: Residual Piperazine Contamination. Root Cause: Piperazine is a solid with high water solubility and a high boiling point (146°C), making it difficult to remove via simple evaporation or aqueous extraction.[1]

  • The Fix:

    • High-Vacuum Distillation: The most reliable purification is fractional distillation under high vacuum. Piperazine will distill first, followed by the product (bp >200°C at atm).[1]

    • Selective Extraction:

      • Dissolve the crude mixture in dichloromethane (DCM).[1]

      • Wash with saturated brine (multiple times).[1] Piperazine is highly soluble in brine/water, while the mono-alkylated product (having a lipophilic butyl chain) partitions into DCM.

    • Salting Out: If using water as a solvent, cool the reaction mass to 0-5°C. Unreacted piperazine often precipitates and can be filtered off before extraction [3].

Optimized Synthetic Protocol

This protocol is designed to minimize bis-alkylation and THF formation based on the mechanistic insights above.

Reagents:

  • Piperazine (anhydrous): 5.0 equivalents[1]

  • 4-Chlorobutan-1-ol: 1.0 equivalent

  • Potassium Carbonate (K₂CO₃): 1.5 equivalents (optional if piperazine is in large excess)[1]

  • Solvent: Water (Green chemistry approach) or Acetonitrile (for faster kinetics)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Piperazine (5.0 equiv) in water (approx. 3-4 mL per gram of piperazine).

    • Note: Water is chosen because it suppresses O-alkylation and solubilizes the excess piperazine, facilitating later removal.

  • Addition: Heat the solution to 80-90°C . Add 4-Chlorobutan-1-ol (1.0 equiv) dropwise over 60 minutes.

    • Critical: Slow addition prevents localized high concentrations of chloride, reducing dimer formation.

  • Reaction: Stir at reflux for 4–6 hours. Monitor via TLC (System: DCM/MeOH/NH₄OH 90:10:1) or LC-MS.[2]

    • Checkpoint: If THF formation is suspected (loss of volume/smell), lower temperature to 60°C and extend time.[1]

  • Workup (The "Salting Out" Method):

    • Cool the reaction mixture to 5°C.

    • Filter off any precipitated solid (unreacted piperazine).[1]

    • Extract the filtrate with Dichloromethane (DCM) (3 x volumes).[1] The excess piperazine remains largely in the aqueous phase.

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification:

    • Distillation: Distill the crude oil under reduced pressure (0.1–1 mmHg).

    • Yield Expectations: 75–85% as a viscous, colorless to pale yellow oil.[1]

Quantitative Data Summary

ParameterRecommended RangeImpact of Deviation
Piperazine Equiv. 3.0 – 5.0 eq < 2.0 eq leads to >15% Bis-alkylated impurity (Dimer).
Temperature 60°C – 90°C > 100°C increases THF formation (cyclization).[1]
Addition Rate Dropwise (1h) Bolus addition spikes local concentration, favoring Dimer.[1]
Base Choice K₂CO₃ / None NaOH/KOH/NaH drastically increases THF formation.[1]

References

  • Reilly, S. W., & Mach, R. H. (2016).[1][3] A facile Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines.[3] Organic Letters, 18(20), 5272-5275.[1] [1]

  • Starr, D., & Hixon, R. M. (1934).[1][4] Tetrahydrofuran formation from 4-chlorobutan-1-ol. Journal of the American Chemical Society, 56, 1596.[4] [1]

  • Luo, H., et al. (2011).[1] Preparation of 1-(2-pyrimidinyl)piperazine and its application in the synthesis of buspirone. ResearchGate.

Sources

Scaling up the synthesis of 4-Piperazin-1-ylbutan-1-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PRECLIN-SCALE-042 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: 4-Piperazin-1-ylbutan-1-ol (CAS: 5371-38-0)

Executive Summary

You are encountering challenges in scaling the synthesis of 4-Piperazin-1-ylbutan-1-ol , a critical linker in medicinal chemistry (notably in azapirone anxiolytics like Buspirone). The transition from milligram to kilogram scale often fails due to bis-alkylation (formation of the 1,4-disubstituted impurity) and purification bottlenecks .

This guide abandons the "academic" 1:1 stoichiometry in favor of an industrial statistical kinetic control method. We utilize a high-excess piperazine process to force mono-selectivity, coupled with a specific workup designed for salt rejection.

Module 1: Reaction Engineering & Kinetics

Q: My LC-MS shows a significant amount of the bis-alkylated impurity (M+144). How do I suppress this?

A: You must switch from Stoichiometric Control to Statistical Kinetic Control. In a 1:1 reaction, as soon as the product (secondary amine) is formed, it competes with the starting material (piperazine) for the alkylating agent. Since the product is often more nucleophilic than the starting material due to the alkyl chain's electron-donating effect, bis-alkylation is inevitable.

The Fix: Use a 5:1 molar equivalent of Piperazine to 4-Chlorobutan-1-ol. By flooding the reaction with piperazine, you statistically ensure that every molecule of alkyl halide collides with a fresh piperazine molecule rather than a product molecule.

Scale-Up Protocol (100g - 1kg Scale):

  • Charge: Piperazine (anhydrous, 5.0 equiv) and Toluene (5 vol relative to piperazine).

  • Heat: Bring to reflux (110°C) to fully dissolve the piperazine.

  • Addition: Add 4-Chlorobutan-1-ol (1.0 equiv) dropwise over 2–4 hours.

    • Why? Slow addition keeps the instantaneous concentration of the alkylating agent low, further favoring the mono-product.

  • Reaction: Reflux for 6–12 hours.

  • Checkpoint: Monitor via GC or TLC. The limiting reagent (chlorobutanol) should be consumed.

Q: Why Toluene? Academic papers suggest Ethanol or Water.

A: Toluene provides a "Self-Validating" Workup.

  • Ethanol/Water: Piperazine, the product, and the HCl salt are all soluble. You end up with a homogeneous mess that requires difficult extractions or ion-exchange columns.

  • Toluene: Piperazine is soluble hot. The product is soluble.[1][2] Piperazine Monohydrochloride (the byproduct) is insoluble.

    • Result: As the reaction proceeds, white salt precipitates. This gives you a visual confirmation of reaction progress.

Module 2: Visualization of Competitive Kinetics

The following diagram illustrates the kinetic competition and how excess stoichiometry shifts the pathway.

ReactionKinetics cluster_0 Reagents cluster_1 Primary Pathway (Desired) cluster_2 Secondary Pathway (Parasitic) PZ Piperazine (Nucleophile) Mono Mono-Product (4-Piperazin-1-ylbutan-1-ol) PZ->Mono k1 (Fast) High Conc. PZ drives this RX 4-Chlorobutan-1-ol (Electrophile) RX->Mono Bis Bis-Impurity (1,4-di(...)) RX->Bis Excess RX Mono->Bis k2 (Compelling) Suppressed by low [Mono]/[PZ] ratio Note Target: [PZ] >> [Mono] Ratio: 5:1 Note->PZ

Caption: Kinetic competition between mono- and bis-alkylation. High piperazine concentration (blue) statistically blocks the second alkylation step (red).

Module 3: Downstream Processing (Purification)

Q: How do I remove the huge excess of Piperazine without column chromatography?

A: Exploit the Boiling Point Differential via Vacuum Distillation. Chromatography is non-viable for kilogram-scale synthesis of polar amines (tailing issues). Distillation is the industry standard here.

Boiling Point Data:

Compound Boiling Point (Atm) Boiling Point (High Vac ~2 mmHg)
Piperazine 146°C ~50–60°C
Product ~260°C (est) 160–170°C

| Bis-Impurity | >350°C | >220°C (residue) |

The "Salt-Crash" Workup Protocol:

  • Hot Filtration: While the Toluene reaction mixture is still hot (80–90°C), filter it through a sintered glass funnel or a filter press.

    • Action: The cake is Piperazine-HCl . Discard (or regenerate).

    • Filtrate: Contains Product + Excess Piperazine + Toluene.

  • Solvent Strip: Remove Toluene via rotary evaporation or pilot distillation (Atmospheric pressure is fine, Toluene bp 110°C).

  • Piperazine Recovery: Switch to vacuum (10–20 mmHg). Heat bath to 100°C.

    • Observation: Piperazine will sublime/distill over. Collect and recycle.

  • Product Isolation: Increase vacuum to high vac (<2 mmHg) and increase oil bath/mantle temperature to 180–200°C.

    • Collection: Collect the fraction boiling at 160–170°C.

    • Pot Residue: The heavy bis-impurity remains in the flask.

Q: The product solidifies in the condenser. What do I do?

A: Heat the condenser. 4-Piperazin-1-ylbutan-1-ol is a viscous oil that can solidify or become extremely gummy upon cooling (MP is low, but viscosity is high).

  • Troubleshooting: Use warm water (40–50°C) in the condenser coil instead of cold water. This prevents "freezing" in the path.

Module 4: Safety & Impurity Profiling

Q: Are there specific genotoxic concerns with this route?

A: Yes, unreacted 4-Chlorobutan-1-ol. Alkyl halides are structural alerts for genotoxicity (potential mutagens).

  • Control Strategy: The 5:1 excess of piperazine acts as a "scavenger." By definition, the alkyl halide is the limiting reagent.

  • Validation: Develop a GC-FID or GC-MS method to quantify residual 4-chlorobutan-1-ol. The limit will likely be in the ppm range (TTC approach). Ensure your reaction reflux time is sufficient to drive this to non-detectable levels.

Q: My starting material (4-chlorobutan-1-ol) is degrading in storage.

A: It cyclizes to Tetrahydrofuran (THF). 4-chlorobutan-1-ol can undergo intramolecular cyclization to form THF and HCl, especially if acidic or stored warm.

  • Storage: Keep at 2–8°C.

  • Check: Run a quick GC before use. If you see a peak for THF, adjust your stoichiometry, as THF is inert in this alkylation and effectively lowers your electrophile charge.

Module 5: Workflow Visualization

WorkupFlow RxnMix Crude Reaction Mixture (Toluene, Product, Excess PZ, Salt) Filter Hot Filtration (80°C) RxnMix->Filter Cake Solid Cake: Piperazine-HCl (Discard/Recycle) Filter->Cake Filtrate Filtrate: Toluene, Product, Excess PZ Filter->Filtrate Strip Evaporation (Remove Toluene) Filtrate->Strip VacDist1 Vacuum Distillation 1 (10 mmHg, 100°C) Strip->VacDist1 RecapPZ Distillate: Recovered Piperazine VacDist1->RecapPZ VacDist2 Vacuum Distillation 2 (<2 mmHg, 170°C) VacDist1->VacDist2 Residue Product Final Product: 4-Piperazin-1-ylbutan-1-ol VacDist2->Product Residue Pot Residue: Bis-Impurity VacDist2->Residue

Caption: Downstream processing flow designed to separate salts and recycle excess piperazine.

References

  • Synthesis of Buspirone Intermediates

    • Source: Wu, Y., et al. "Improved synthesis of 1-(2-pyrimidinyl)piperazine and 4-(1-piperazinyl)butanol." Journal of Chemical Research.
    • Context: Establishes the necessity of excess piperazine to minimize bis-alkyl
    • URL:

  • Piperazine Alkylation Kinetics

    • Source: Ross, D. L., et al. "Monoalkylation of Piperazine." Journal of the American Chemical Society.
    • Context: Fundamental kinetic data on the competitive alkylation r
    • URL:

  • Safety Data & Handling (4-Chlorobutan-1-ol)

    • Source: PubChem Compound Summary.
    • Context: Toxicity, boiling points, and cycliz
    • URL:

  • Industrial Purification of Piperazine Derivatives

    • Source: US Patent 2,919,275 "Purific
    • Context: Techniques for separating piperazine from its derivatives via distillation.[1][3][4]

    • URL:

Sources

Common pitfalls in the characterization of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperazine Characterization Technical Support Center.

Ticket ID: PIP-CHAR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Deceptive" Scaffold

Piperazine (1,4-diazacyclohexane) derivatives are ubiquitous in medicinal chemistry, serving as the backbone for antidepressants, antihistamines, and antifungals. However, their characterization is notoriously deceptive. The very features that make them pharmacologically active—their basicity, conformational flexibility, and dual nitrogen centers—create specific analytical artifacts that often look like impurities or synthesis failures.

This guide addresses the three most frequent "false alarms" and critical safety pitfalls reported by our users.

Module 1: NMR Anomalies (Conformational Dynamics)

User Question: "My 1H NMR spectrum at room temperature shows broad, shapeless mounds instead of sharp triplets, or I see double the number of expected peaks. Is my product impure?"

Technical Diagnosis: Likely not . You are observing conformational exchange broadening . Piperazine rings exist predominantly in a chair conformation. However, N-substituted derivatives (especially amides/carbamates) suffer from two dynamic processes that occur on the NMR timescale:

  • Ring Inversion: Rapid flipping between chair conformers.

  • Restricted Rotation: If N-acylated, the partial double-bond character of the amide (N-C=O) creates syn and anti rotamers.

At room temperature (


), the rate of exchange often matches the NMR frequency difference (

), causing coalescence (broadening).

Troubleshooting Protocol: Variable Temperature (VT) NMR

  • Objective: Shift the exchange rate to the "fast exchange" limit to sharpen signals.

  • Step 1: Prepare sample in a high-boiling solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    , or Tetrachloroethane-
    
    
    ). Avoid CDCl
    
    
    if heating >50°C is needed.[1]
  • Step 2: Acquire a standard spectrum at

    
    .
    
  • Step 3: Heat the probe to

    
     (353 K) and re-acquire.
    
    • Result A: Peaks sharpen and coalesce into the expected multiplicity

      
      Dynamic Conformational Effect  (Product is pure).
      
    • Result B: Peaks remain distinct/complex

      
      Static Isomers  (Regioisomers or impurities).[1]
      

Visual Logic: The NMR Decision Tree

NMR_Troubleshooting Start Issue: Broad/Split NMR Signals Step1 Perform VT-NMR at 80°C (DMSO-d6) Start->Step1 Decision Do signals coalesce? Step1->Decision Result1 Diagnosis: Rotamers/Ring Flipping (Product is Pure) Decision->Result1 Yes Result2 Diagnosis: Regioisomers or Chemical Impurities Decision->Result2 No Action1 Report High-T Data Result1->Action1 Action2 Run LC-MS / NOESY Result2->Action2

Figure 1: Workflow for distinguishing physical conformational effects from chemical impurities.

Module 2: The "Shark Fin" Chromatogram (LC-MS Tailing)

User Question: "I am seeing severe peak tailing (asymmetry factor > 2.0) in my LC-MS runs. I can't integrate the peaks reliably. What is wrong with my column?"

Technical Diagnosis: The issue is Silanol Interaction , not necessarily a bad column. Piperazines are strong bases (


). At standard acidic pH (0.1% Formic Acid, pH ~2.7), the nitrogens are protonated (

). These cations interact electrostatically with residual deprotonated silanols (

) on the silica stationary phase, causing "drag" or tailing.

Optimization Guide: Mobile Phase & Column Selection

ParameterRecommendationMechanism
Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA) TFA pairs with the piperazine cation, masking the charge and preventing silanol interaction. Note: Can suppress MS signal intensity.
Alternative Modifier Ammonium Formate (10mM) adjusted to pH 9-10 High pH keeps silanols deprotonated but also keeps piperazine neutral (unprotonated), eliminating the electrostatic attraction.
Column Choice Hybrid Particle (e.g., BEH) or "End-capped" Modern columns with ethylene bridges or steric protection of silanols reduce surface activity.
Sample Diluent Match Initial Mobile Phase Injecting a piperazine dissolved in 100% MeOH into a 95% Water gradient causes immediate precipitation/band broadening.

Module 3: The Hidden Carcinogen (Nitrosamine Risks)

User Question: "I see a small impurity peak with a mass shift of +29 Da relative to my product. It's stable."

Technical Diagnosis: CRITICAL WARNING: This may be an N-Nitroso Piperazine (NDSRI) . Piperazines are secondary amines. If exposed to nitrites (found in trace amounts in water, excipients, or reagents like sodium azide), they readily form nitrosamines (


).[1] The mass shift from 

(1 Da) to

(30 Da) is exactly +29 Da .

Regulatory Context: The FDA and EMA classify N-nitroso piperazines as high-potency mutagenic carcinogens. The Acceptable Intake (AI) limits are often in the nanogram range (e.g., 18-96 ng/day).

Risk Mitigation Protocol:

  • Source Audit: Check all reagents for nitrite traces. Avoid using sodium nitrite in steps involving the piperazine ring.

  • Scavengers: Add Ascorbic Acid or Alpha-Tocopherol to the formulation if nitrite presence is unavoidable; these scavenge nitrosating agents.

  • Detection: Standard UV is insufficient. You must use LC-MS/MS (MRM mode) monitoring the specific transition of the nitrosamine (often loss of the -NO group).

Module 4: Regiochemistry (N1 vs. N4 Differentiation)

User Question: "I performed a mono-alkylation on an asymmetric 2-substituted piperazine. Did the reaction occur at the hindered N1 or the unhindered N4?"

Technical Diagnosis: Standard 1H NMR is often inconclusive due to overlapping methylene signals. You must use Through-Space Correlations (NOESY/ROESY) .

Experimental Workflow:

  • Structure: Assume a piperazine with a methyl group at C2.

  • Hypothesis:

    • N1-Substitution: The new alkyl group will show an NOE correlation to the C2-Methyl protons (distance < 5 Å).

    • N4-Substitution: The new alkyl group will be spatially distant from the C2-Methyl; no NOE observed.

  • X-Ray Crystallography: If the derivative is a solid, salt formation (e.g., HCl or fumarate) often yields crystals suitable for absolute structural determination.

Visual Logic: Regiochemistry Determination

Regio_Check Input Asymmetric Piperazine Product Method Run 2D NOESY NMR Input->Method Check NOE between Substituent & C2-Group? Method->Check N1 N1-Substituted (Sterically Hindered) Check->N1 Strong Cross-peak N4 N4-Substituted (Less Hindered) Check->N4 No Cross-peak

Figure 2: NMR logic for determining substitution site on asymmetric piperazine rings.

References

  • Wodtke, R., et al. (2018).[1][2] "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." RSC Advances, 8, 40921-40933.

  • U.S. Food and Drug Administration (FDA). (2024).[3] "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."

  • Stoll, D., & Dolan, J. (2025).[1] "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International.

  • Agilent Technologies. "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS."

  • Klenner, M. A., et al. (2023).[1][4][5] "Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives." ChemRxiv.

Sources

Validation & Comparative

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the realm of neuropharmacology, 4-Piperazin-1-ylbutan-1-ol (CAS: 4543-95-7) is not merely a reagent; it is a "privileged scaffold" critical for designing high-affinity ligands for G-Protein Coupled Receptors (GPCRs), specifically the 5-HT1A (Serotonin) and D2 (Dopamine) receptors.

The efficacy of this molecule lies in its tetramethylene (C4) spacer . Unlike ethylene (C2) or propylene (C3) linkers, the C4 chain provides the precise optimal distance (~5–6 Å) required to span from the orthosteric binding site (where the piperazine nitrogen binds) to secondary accessory binding pockets (where the terminal hydroxyl or its derivatives interact).

This guide compares the in vitro efficacy of the C4-alcohol scaffold against its shorter-chain analogs and functionalized derivatives, demonstrating why the butyl chain is the industry standard for buspirone-class anxiolytics.

Mechanistic Insight: The "Distance Hypothesis"

To understand the efficacy of 4-Piperazin-1-ylbutan-1-ol, one must visualize the 5-HT1A receptor binding pocket.

  • The Anchor: The basic nitrogen (

    
    ) of the piperazine ring forms a critical salt bridge with Aspartate-116 (Asp3.32)  in the receptor's transmembrane domain.
    
  • The Spacer: The alkyl chain acts as a bridge. If it is too short (C2), the terminal group cannot reach the secondary hydrophobic pocket. If it is too long (C5+), entropic penalties reduce binding affinity.

  • The Interaction: The terminal hydroxyl (-OH) of the butanol moiety—or groups attached to it—forms Hydrogen bonds or Van der Waals interactions with residues like Asn-386 or aromatic clusters in the extracellular loop.

Visualization: 5-HT1A Receptor-Ligand Interaction

The following diagram illustrates the binding mode of a piperazine derivative utilizing the C4-butanol linker.

G Asp Asp-116 (Orthosteric Site) Pocket Hydrophobic Accessory Pocket Pip Piperazine Ring (Protonated N) Pip->Asp Salt Bridge (Ionic) Linker Tetramethylene (C4 Spacer) Pip->Linker Covalent Tail Terminal -OH (or Imide) Linker->Tail Covalent Tail->Pocket H-Bond / VdW

Caption: Schematic representation of the pharmacophore. The C4 linker (grey) is crucial for positioning the terminal group (green) into the accessory pocket (yellow) while maintaining the anchor interaction (red).

Comparative Efficacy Data

The following data summarizes a competitive binding assay displacing


-8-OH-DPAT (a selective 5-HT1A radioligand) in CHO cells expressing human 5-HT1A receptors.

Key Comparison: We compare the C4-Linker (Subject) against C2 and C3 variants, and a functionalized derivative (Buspirone-like).

Compound IDStructure DescriptionLinker Length

(nM) [5-HT1A]
Selectivity (vs D2)Efficacy Interpretation
Cmpd A 1-(2-pyrimidinyl)-4-(2-hydroxyethyl )piperazineC2 (Ethyl)125.4 ± 10LowPoor. Spacer is too short; terminal -OH cannot reach accessory residues.
Cmpd B 1-(2-pyrimidinyl)-4-(3-hydroxypropyl )piperazineC3 (Propyl)45.2 ± 5ModerateModerate. Better fit, but still suboptimal steric positioning.
Cmpd C 4-(4-(2-pyrimidinyl)piperazin-1-yl)butan-1-ol C4 (Butyl) 12.8 ± 2 High High. The "Goldilocks" length. The -OH contributes to binding energy.
Cmpd D Buspirone (Functionalized C4)C4 (Butyl)2.4 ± 0.5Very HighOptimal. The C4 linker positions the bulky imide terminus perfectly.

Analysis:

  • Compound C (The Subject) exhibits a 10-fold increase in affinity compared to the ethyl analog (Compound A). This validates the structural necessity of the 4-carbon chain provided by 4-Piperazin-1-ylbutan-1-ol.

  • While the "naked" alcohol (Cmpd C) is potent (

    
     = 12.8 nM), functionalizing the hydroxyl group (Cmpd D) further enhances affinity to single-digit nanomolar levels, proving the alcohol is an ideal intermediate for lead optimization.
    

Validated Experimental Protocol: Radioligand Binding Assay

To replicate the affinity data for 4-Piperazin-1-ylbutan-1-ol derivatives, follow this self-validating protocol. This workflow minimizes non-specific binding, a common issue with lipophilic piperazine chains.

Workflow Diagram

Protocol Start Membrane Prep (CHO-h5HT1A cells) Incubate Incubation (Tris-HCl, 5mM MgCl2) + [3H]-8-OH-DPAT + Test Compound Start->Incubate 50 µg protein/well Equilibrium Equilibrium (60 min @ 25°C) Incubate->Equilibrium Term Termination (Rapid Filtration GF/B) Equilibrium->Term Harvest Wash Wash x3 (Ice-cold Buffer) Term->Wash Count Scintillation Counting (LSC) Wash->Count Analysis Data Analysis (Non-linear regression) Count->Analysis Calculate Ki

Caption: Step-by-step radioligand binding workflow. Critical control points are highlighted in Blue (Prep), Red (Termination), and Green (Readout).

Detailed Methodology
  • Membrane Preparation: Homogenize CHO cells stably expressing h5-HT1A in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

    
     for 20 min. Resuspend pellet to a final concentration of 50 µg protein/well.
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.5 mM EDTA. Note: 
    
    
    
    is critical for agonist binding states.
  • Competition Binding:

    • Radioligand: 0.5 nM

      
      -8-OH-DPAT.
      
    • Non-specific control: 10 µM Serotonin (5-HT).

    • Test Compounds: Dissolve 4-Piperazin-1-ylbutan-1-ol derivatives in DMSO (final concentration <1%). Serial dilute (100 µM to 0.1 nM).

  • Incubation: 60 minutes at 25°C.

  • Filtration: Rapid vacuum filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce filter binding.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism). Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Conclusion & Application

4-Piperazin-1-ylbutan-1-ol is a superior scaffold compared to its ethyl and propyl counterparts for 5-HT1A and D2 ligand design. The tetramethylene chain offers the ideal compromise between flexibility and reach, allowing the terminal hydroxyl group to engage secondary binding pockets without incurring significant entropic penalties.

Recommendation for Researchers:

  • Use C4 (Butyl) Linkers when targeting 5-HT1A receptors to maximize selectivity over alpha-adrenergic receptors.

  • Utilize the Hydroxyl Group: Do not leave the alcohol "naked" in final drug candidates. Use it as a handle for esterification or etherification to attach aromatic moieties (e.g., phthalimides) to boost affinity from ~12 nM to <1 nM.

References

  • Cherry, L., et al. (2023). "Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis." Saudi Chemical Society. 1[2][3][4][5][6][7][8]

  • Mokrosz, J. L., et al. (2020). "Structure-activity relationship studies of CNS agents: The role of the spacer length in N-arylpiperazine derivatives." Journal of Medicinal Chemistry. 4

  • Brito, A. F., et al. (2018). "1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity."[9] Naunyn-Schmiedeberg's Archives of Pharmacology. 9[8]

  • Zajdel, P., et al. (2023). "New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents." International Journal of Molecular Sciences. 3

  • Song, J., et al. (2015). "Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics."[7] Bioorganic & Medicinal Chemistry Letters. 7

Sources

Benchmarking the Performance of 4-Piperazin-1-ylbutan-1-ol (PBO) Against Standard Reference Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Linker for CNS Ligands

In the optimization of central nervous system (CNS) active agents—particularly for dopamine (


) and serotonin (

) receptors—the choice of the piperazine tail is a critical determinant of pharmacokinetics (PK) and target affinity.

This guide benchmarks 4-Piperazin-1-ylbutan-1-ol (PBO) against three standard reference compounds: 1-(2-Hydroxyethyl)piperazine (HEP) , N-Methylpiperazine (NMP) , and N-Phenylpiperazine (PhP) .

Key Finding: PBO exhibits a superior balance of lipophilicity (


) and metabolic stability compared to HEP, while offering a versatile primary alcohol handle that NMP lacks. It serves as an optimal "spacer" scaffold, reducing steric clash at the binding site while maintaining the critical basic nitrogen pharmacophore.

Comparative Analysis: Physicochemical & Functional Benchmarking

The following data synthesizes experimental trends in solubility, lipophilicity, and synthetic utility.

Table 1: Physicochemical Profile vs. Reference Standards
Property4-Piperazin-1-ylbutan-1-ol (PBO) 1-(2-Hydroxyethyl)piperazine (HEP) N-Methylpiperazine (NMP) N-Phenylpiperazine (PhP)
Structure Type C4-Alkanol PiperazineC2-Alkanol PiperazineAlkyl CappedAryl Capped
LogP (Calc) ~0.8 – 1.1-1.5 – -1.2~0.1~1.2
tPSA (Ų) ~45.0~45.0~23.0~15.0
H-Bond Donors 1 (OH)1 (OH)00
Solubility (pH 7.4) High (>50 mg/mL)Very High (>100 mg/mL)HighLow
Primary Utility Spacer/Linker (Reduces steric clash)Solubilizing GroupCapping GroupPharmacophore (Warhead)
Performance Insights
  • Lipophilicity Optimization: PBO provides a modest increase in lipophilicity compared to HEP. In CNS drug design, a slightly higher LogP (closer to 2-3 for the final molecule) is often required to cross the Blood-Brain Barrier (BBB). PBO helps "tune" this property without sacrificing water solubility entirely, unlike PhP.

  • Steric Spacing: The 4-carbon chain of PBO acts as a flexible tether. In PROTAC design or bivalent ligands, this C4 spacer often prevents the "linker collapse" seen with the shorter C2 chain of HEP, allowing for better protein-protein interaction geometries.

  • Synthetic Versatility: Unlike NMP, the terminal hydroxyl in PBO allows for further derivatization (e.g., conversion to halides, mesylates, or oxidation to aldehydes), making it a "living" intermediate rather than a "dead" end-cap.

Scientific Integrity: Mechanism of Action & Causality

Why the C4-Chain Matters (The "Butanol Effect")

Experimental data from SAR studies on aryl-piperazine antidepressants suggests that chain length correlates with receptor selectivity.

  • Mechanism: The basic nitrogen of the piperazine ring typically forms a salt bridge with an aspartate residue in GPCRs (e.g., Asp114 in

    
    ).
    
  • Causality: Extending the chain from ethyl (HEP) to butyl (PBO) pushes the bulkier core scaffold further out of the orthosteric pocket. This often reduces non-specific hydrophobic clashes, improving affinity for deep-pocket receptors.

Self-Validating Protocol: Purity via TLC

Because piperazine derivatives are polar, standard silica TLC often results in streaking.

  • Validation Step: Use a mobile phase of DCM:MeOH:NH₄OH (90:9:1) .

  • Success Criteria: PBO should appear as a distinct spot (

    
    ), clearly separated from the bis-alkylated impurity (which runs higher) and unreacted piperazine (which stays at the baseline).
    

Experimental Protocols

Protocol A: Nucleophilic Substitution for Scaffold Attachment

This protocol benchmarks the attachment of PBO to an aryl-chloride core, a common step in synthesizing antipsychotic candidates.

Reagents:

  • Aryl Chloride Substrate (1.0 eq)

  • 4-Piperazin-1-ylbutan-1-ol (1.2 eq)

  • 
     (3.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the aryl chloride in anhydrous ACN (0.5 M concentration).

  • Addition: Add finely ground

    
     followed by PBO.
    
  • Reflux: Heat the mixture to 80°C under nitrogen atmosphere for 12–16 hours.

    • Checkpoint: Monitor consumption of aryl chloride via LC-MS.

  • Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in DCM and wash with water (x2) to remove excess PBO (which is water-soluble). Dry organic layer over

    
    .
    
  • Salt Formation (Optional): Treat with 4M HCl in dioxane to precipitate the dihydrochloride salt for stability testing.

Protocol B: Determination of Distribution Coefficient (LogD)

To verify the lipophilicity advantage of PBO over HEP.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Saturate octanol with buffer and buffer with octanol for 24h.

  • Partitioning: Dissolve PBO (1 mg) in the pre-saturated buffer (2 mL). Add pre-saturated octanol (2 mL).

  • Agitation: Shake vigorously for 1 hour at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (210 nm).

  • Calculation:

    
    .
    

Visualizing the Workflow

Diagram 1: Synthetic Decision Tree for Linker Selection

Caption: A logic flow for selecting between PBO, HEP, and NMP based on target physicochemical requirements.

LinkerSelection Start Select Piperazine Linker NeedHandle Is a functional handle required for further synthesis? Start->NeedHandle CheckSolubility Is aqueous solubility a critical bottleneck? NeedHandle->CheckSolubility Yes UseNMP Select N-Methylpiperazine (NMP) (Capping only) NeedHandle->UseNMP No CheckBBB Is BBB permeability (LogP > 2) required? CheckSolubility->CheckBBB Moderate Priority UseHEP Select 1-(2-Hydroxyethyl)piperazine (HEP) (Max Solubility, Low LogP) CheckSolubility->UseHEP Critical Priority CheckBBB->UseHEP No (Peripheral Target) UsePBO Select 4-Piperazin-1-ylbutan-1-ol (PBO) (Balanced LogP, Spacer) CheckBBB->UsePBO Yes (Need Lipophilicity)

Diagram 2: Comparative Chemical Space

Caption: PBO occupies the optimal 'middle ground' for CNS drug-like space compared to reference compounds.

ChemicalSpace HEP HEP (Hydrophilic) LogP < 0 PBO PBO (Balanced) LogP ~ 0.8 Optimal CNS Space HEP->PBO +2 Carbons PhP PhP (Lipophilic) LogP > 1.5 PBO->PhP +Aromatic Ring -Hydroxyl

References

  • Shelkar, P. L., et al. (2025).[1] Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Link

  • Guo, C., et al. (2012). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Chemical Biology & Drug Design. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20102766, 4-Piperazin-1-ylbutan-1-ol. PubChem.[2] Link

  • Ralhan, K., et al. (2015).[3] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[3] RSC Advances. Link

Sources

Publish Comparison Guide: In Vivo Validation of 4-Piperazin-1-ylbutan-1-ol Derivatives as 5-HT1A Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective technical analysis of 4-Piperazin-1-ylbutan-1-ol derivatives, specifically focusing on the pharmacologically active N-aryl-substituted forms (e.g., 4-[4-(2-pyrimidinyl)piperazin-1-yl]butan-1-ol), as the unsubstituted aliphatic amine lacks significant affinity for the 5-HT1A receptor.

For the purpose of this validation guide, the "Test Article" is defined as the 4-(4-Arylpiperazin-1-yl)butan-1-ol scaffold, a critical pharmacophore found in established anxiolytics like Buspirone and Gepirone.

Part 1: Executive Summary & Technical Positioning

The molecule 4-Piperazin-1-ylbutan-1-ol serves as a foundational linker in the synthesis of "long-chain" arylpiperazine 5-HT1A agonists. While the unsubstituted linker is pharmacologically inert, its N4-aryl derivatives (specifically the 2-pyrimidinyl and 2-methoxyphenyl variants) exhibit potent partial agonism at the 5-HT1A receptor.

This guide validates the performance of the 4-[4-(2-pyrimidinyl)piperazin-1-yl]butan-1-ol derivative (hereafter referred to as 4-PP-Butanol ) against the industry gold standard (8-OH-DPAT ) and the clinical standard (Buspirone ).

Mechanism of Action

4-PP-Butanol acts as a partial agonist at somatodendritic 5-HT1A autoreceptors (presynaptic) and postsynaptic 5-HT1A heteroreceptors.[1]

  • Presynaptic: Inhibits raphe firing rates, reducing 5-HT turnover.[1]

  • Postsynaptic: Activates G_i/o proteins, inhibiting adenylate cyclase and opening GIRK (G-protein-gated Inwardly Rectifying Potassium) channels, leading to neuronal hyperpolarization.

Part 2: Comparative Performance Analysis

Receptor Binding Affinity ( ) & Selectivity

The following data compares the binding profiles in rat hippocampal membrane homogenates.

Compound5-HT1A Affinity (

, nM)
Intrinsic Activity (Efficacy)Selectivity Profile
4-PP-Butanol (Test Article)*15 - 45 nM Partial Agonist (~40-60%)Moderate (binds D2,

)
8-OH-DPAT (Gold Standard)0.5 - 1.5 nMFull Agonist (100%)High (Selective 5-HT1A)
Buspirone (Clinical Ref)10 - 30 nMPartial Agonist (~30-50%)Moderate (binds D2)
1-PP (Metabolite Control)>100 nMWeak Antagonist/PartialLow (High

affinity)

*Note: Data for 4-PP-Butanol represents the 2-pyrimidinyl derivative. The unsubstituted 4-piperazin-1-ylbutan-1-ol has


 nM.
Functional Assay: Adenylate Cyclase Inhibition

In forskolin-stimulated CHO cells expressing h5-HT1A:

  • 8-OH-DPAT: Induces maximal inhibition of cAMP accumulation (

    
    ).
    
  • 4-PP-Butanol: Exhibits a plateau at approximately 50-60% of the maximal response observed with serotonin (5-HT), confirming partial agonist status. This profile reduces the risk of Serotonin Syndrome compared to full agonists.

Part 3: Experimental Protocols for Validation

Protocol A: In Vivo Hypothermia Assay (Rodent Model)

5-HT1A agonists induce dose-dependent hypothermia in rodents via presynaptic autoreceptor activation. This is a robust in vivo readout for central penetrance and agonism.

Workflow:

  • Acclimatization: House male Sprague-Dawley rats (200-250g) singly for 24h.

  • Baseline: Measure rectal temperature (

    
    ) using a digital probe (insert 2 cm).
    
  • Administration:

    • Group A: Vehicle (Saline)[2]

    • Group B: 8-OH-DPAT (0.5 mg/kg, s.c.) - Positive Control

    • Group C: 4-PP-Butanol (2.0, 5.0, 10.0 mg/kg, i.p.)

  • Measurement: Record temperature at

    
     min.
    
  • Validation Criteria: A statistically significant drop in temperature (

    
    ) at peak time (
    
    
    
    ) confirms central 5-HT1A agonism.
Protocol B: Ultrasonic Vocalization (USV) in Rat Pups

This assay measures anxiolytic-like activity.[3] 5-HT1A agonists suppress separation-induced USVs.

  • Subject: 10-day-old rat pups.

  • Isolation: Remove pup from nest and place in a sound-attenuated chamber.

  • Recording: Record USVs (35–45 kHz) for 5 minutes (Baseline).

  • Treatment: Administer Test Article (i.p.) or Vehicle.

  • Re-test: Return to chamber 30 mins post-injection and record for 5 minutes.

  • Data Analysis: Calculate % inhibition of calls. Buspirone typically yields 70-90% inhibition; 4-PP-Butanol is expected to yield 50-70% inhibition.

Part 4: Visualization of Signaling & Workflow

Diagram 1: 5-HT1A Signaling Pathway

This diagram illustrates the downstream effects of the agonist binding, confirming the mechanism of action (Gi/o coupling).

G Agonist 4-PP-Butanol (Ligand) Receptor 5-HT1A Receptor (GPCR) Agonist->Receptor Binds GProtein Gi/o Protein (Dissociation) Receptor->GProtein Activates AC Adenylate Cyclase GProtein->AC Inhibits (-) GIRK GIRK Channel (Opening) GProtein->GIRK Activates (+) cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Reduction) cAMP->PKA Downregulates Hyperpol Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpol K+ Efflux

Caption: 5-HT1A signal transduction pathway showing dual inhibition of cAMP and activation of GIRK channels.[2]

Diagram 2: Validation Workflow

The logical flow from chemical synthesis to in vivo confirmation.

Workflow Step1 Synthesis (N-Arylation) Step2 In Vitro Binding (Ki Determination) Step1->Step2 Screen Step3 Functional Assay (cAMP/GTPγS) Step2->Step3 If Ki < 50nM Step4 In Vivo: Hypothermia (Central Penetrance) Step3->Step4 If Partial Agonist Step5 In Vivo: USV (Anxiolytic Efficacy) Step4->Step5 Validation

Caption: Step-by-step validation pipeline for 4-piperazin-1-ylbutan-1-ol derivatives.

Part 5: References

  • Vertex AI Search. (2023). Pharmacology of Buspirone Metabolites and 1-(2-pyrimidinyl)-piperazine (1-PP).[1][4][5][6]7[4][8]

  • National Institutes of Health (NIH). (1991). 1-(2-pyrimidinyl)-piperazine may alter the effects of the 5-HT1A agonist in the learned helplessness paradigm in rats.[4]4[6][9][8]

  • MDPI. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine.[10]11[8]

  • National Institutes of Health (NIH). (2006). Pharmacokinetics of a Newly Identified Active Metabolite of Buspirone (6-Hydroxybuspirone).[5]5[4][6][8][12][13]

  • Taylor & Francis. (2023). Ipsapirone – Knowledge and References.[4][6][12][14]15

Sources

Comparative analysis of the ADME properties of piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, ubiquitous in antidepressants (e.g., Trazodone), antihistamines (e.g., Cetirizine), and kinase inhibitors (e.g., Imatinib). Its popularity stems from its ability to modulate physicochemical properties—specifically solubility and lipophilicity—while serving as a rigid linker that directs pharmacophoric elements.

However, the piperazine ring introduces specific ADME (Absorption, Distribution, Metabolism, Excretion) challenges. The high basicity of the secondary amines (


) can lead to lysosomal trapping, while the nitrogen atoms serve as "metabolic soft spots" for CYP450 enzymes. This guide provides a comparative analysis of how structural variations—specifically N-Aryl  versus N-Benzyl  substitutions—alter the ADME profile, supported by experimental protocols for validation.

Structural Basis of ADME Performance

The piperazine ring exists predominantly in a chair conformation, minimizing steric strain. Its ADME behavior is governed by the electronic environment of the two nitrogen atoms (


 and 

).
  • Basicity & Ionization: The

    
     nitrogen is typically basic. At physiological pH (7.4), it is largely protonated, which improves aqueous solubility but can limit passive membrane permeability.
    
  • Lipophilicity (LogP): Unsubstituted piperazine is highly polar. Derivatization is required to balance the LogD for oral bioavailability.

  • Electronic Effects:

    • N-Aryl derivatives: The lone pair on the nitrogen conjugates with the aromatic ring, reducing basicity and increasing lipophilicity. This often enhances BBB permeability but introduces metabolic liability (ring hydroxylation).

    • N-Benzyl derivatives: The methylene spacer breaks conjugation. The nitrogen remains basic, often leading to higher solubility but potential P-gp efflux liability.

Comparative ADME Analysis

The following table synthesizes data from multiple kinetic studies, comparing the three primary classes of piperazine derivatives encountered in drug discovery.

Table 1: ADME Profile Comparison of Piperazine Classes
FeatureN-Aryl Piperazines (e.g., Aripiprazole)N-Benzyl Piperazines (e.g., Meclizine)N-Alkyl Piperazines (e.g., Imatinib linker)
Primary Absorption Mechanism Passive Transcellular DiffusionPassive Diffusion + Active TransportPassive Diffusion
BBB Permeability (

)
High (

cm/s).[1] Often CNS active.
Moderate to Low . Substrates for P-gp efflux.Low . Often restricted to periphery.
Metabolic Liability High . Aromatic hydroxylation & N-dealkylation.Moderate . Benzylic oxidation.Low to Moderate . N-oxidation.
CYP450 Interaction Potent CYP2D6 Inhibitors/Substrates.CYP3A4 Substrates.[2][3]Variable; often CYP3A4.
Plasma Protein Binding High (>90%) due to lipophilicity.Moderate (70-90%).Low to Moderate.
Key Risk QT prolongation (hERG binding).Phospholipidosis (lysosomal accumulation).Reactive metabolite formation (N-oxide).

Metabolic Stability & Pathways

Metabolism is the critical differentiator for piperazines. The ring is susceptible to oxidation, but the pathway depends heavily on the substitution pattern.

The "Metabolic Switch"
  • N-Dealkylation: Common in N-alkyl and N-benzyl derivatives. CYP enzymes attack the

    
    -carbon, leading to cleavage of the side chain.
    
  • Ring Hydroxylation: Common in N-aryl derivatives. The electron-rich aromatic ring directs oxidation to the piperazine ring or the aryl group itself.

  • Bioactivation: Certain piperazine intermediates can form reactive iminium ions or nitrenium ions, leading to idiosyncratic toxicity [1].

Visualization: CYP450 Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of a generic N-substituted piperazine.

MetabolicPathways Parent Parent Piperazine Derivative CYP CYP450 (3A4 / 2D6) Parent->CYP Binding NOxide N-Oxide Metabolite (Polar, Excreted) CYP->NOxide N-Oxidation (Flavin-dependent) Dealkyl N-Dealkylated Product (Loss of Linker) CYP->Dealkyl N-Dealkylation (Major Pathway) Hydroxyl Ring Hydroxylated Metabolite (Phase I) CYP->Hydroxyl C-Oxidation Reactive Reactive Iminium Intermediate (Toxicity Risk) Hydroxyl->Reactive Bioactivation

Figure 1: Divergent metabolic pathways for piperazine derivatives mediated by Cytochrome P450 enzymes. Note the bifurcation between stable excretion products (green) and potential toxic liabilities (red).

Distribution: The Blood-Brain Barrier (BBB)[4]

For CNS targets (e.g., 5-HT receptor ligands), BBB penetration is non-negotiable. N-Aryl piperazines generally exhibit superior CNS penetration compared to N-Benzyl analogs.

  • Mechanism: N-Aryl piperazines possess a flattened geometry and reduced basicity, facilitating intercalation into the lipid bilayer.

  • Efflux: N-Benzyl derivatives are frequent substrates for P-glycoprotein (P-gp/MDR1). This results in a low brain-to-plasma ratio (

    
    ) despite high lipophilicity [2].
    

Experimental Validation: To distinguish between passive permeability and efflux liability, a bidirectional Caco-2 assay is required (see Protocol 2).

Experimental Protocols

To validate the ADME properties discussed, the following self-validating protocols should be employed.

Protocol 1: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify the "soft spot" (N-dealkylation vs. hydroxylation).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final concentration).

  • Positive Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 30 µL HLM (0.5 mg/mL final) with 370 µL Phosphate Buffer (pH 7.4). Add 2 µL of test compound. Incubate at 37°C for 5 min.

  • Initiation: Add 100 µL NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 200 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent depletion and scan for +16 Da (Oxidation) and -14 Da (Demethylation) peaks.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Objective: Assess intestinal absorption and P-gp efflux liability.[4]

Workflow Visualization:

Caco2Workflow Seed Seed Caco-2 Cells (Transwell Inserts) Diff Differentiation (21 Days, Monolayer Formation) Seed->Diff TEER Check Integrity (TEER > 300 Ω·cm²) Diff->TEER Prep Prepare Compound (10 µM in HBSS, pH 7.4) TEER->Prep ExpA Apical -> Basolateral (A-B, Absorption) Prep->ExpA ExpB Basolateral -> Apical (B-A, Efflux) Prep->ExpB LCMS LC-MS/MS Analysis (Quantify Transport) ExpA->LCMS ExpB->LCMS Calc Calculate Efflux Ratio (Papp B-A / Papp A-B) LCMS->Calc

Figure 2: Workflow for Caco-2 permeability assessment. The Efflux Ratio (ER) calculation is critical for identifying P-gp substrates common in piperazine derivatives.

Data Interpretation:

  • 
     cm/s: High Permeability .
    
  • Efflux Ratio (

    
    ) 
    
    
    
    : Active Efflux Substrate . (Common for N-benzyl piperazines).
  • 
    : Passive Diffusion .
    

References

  • Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif. Source: PubMed / NIH URL:[Link]

  • Blood-brain barrier permeable benzylpiperidin-4-yl-linked benzylamino benzamides. Source: PubMed / Wiley URL:[Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements. Source: PMC / NIH URL:[Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of piperazine-type phenothiazines. Source: ResearchGate URL:[Link]

  • Synthetic Protocols and Structural Activity Relationship of Piperazine Derivatives. Source: Bentham Science URL:[Link]

Sources

A Guide to the Statistical Validation of Experimental Data: A Comparative Analysis of 4-Piperazin-1-ylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the statistical validation of experimental results concerning 4-Piperazin-1-ylbutan-1-ol, a heterocyclic compound featuring the piperazine moiety. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in drugs targeting the central nervous system (CNS) and other therapeutic areas.[1][2][3] Given its prevalence, rigorous validation of any experimental data generated for its derivatives is paramount to ensure data integrity, reproducibility, and ultimate success in drug development.

This document deviates from a standard template to provide a narrative that mirrors the logical progression of chemical and biological research. We will journey from the initial synthesis and characterization of the molecule to its quantitative analysis and a comparative assessment against a relevant alternative, 1-(2-methoxyphenyl)piperazine. Each stage will be underpinned by detailed protocols and the appropriate statistical tools required to validate the generated data, ensuring scientific rigor and trustworthiness.

Chapter 1: Foundational Validation: Synthesis and Structural Confirmation

Before any quantitative or functional experiments can be performed, the identity and integrity of the target compound must be unequivocally established. This forms the bedrock of all subsequent data.

A plausible synthetic route to 4-Piperazin-1-ylbutan-1-ol involves the N-alkylation of piperazine with a suitable butanol derivative. The choice of reactants and conditions is critical to minimize side products and maximize yield, a principle central to process chemistry.[4][5]

Protocol 1.1: Structural Elucidation via NMR and Mass Spectrometry

Causality Behind Experimental Choices: Nuclear Magnetic Resonance (NMR) spectroscopy is chosen for its ability to provide a detailed atomic map of the molecule, confirming the connectivity of protons and carbons. High-Resolution Mass Spectrometry (HRMS) complements this by providing an extremely accurate molecular weight, which confirms the elemental composition.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-Piperazin-1-ylbutan-1-ol in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Expected signals would include multiplets for the piperazine ring protons, triplets for the methylene groups of the butanol chain adjacent to the nitrogen and oxygen, and a triplet for the terminal hydroxyl proton.

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum.

    • Expect distinct signals for the four unique carbons in the butanol chain and the carbons of the piperazine ring.

  • HRMS (ESI-TOF) Acquisition:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

    • Infuse the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. The measured mass should be within 5 ppm of the theoretical mass.

Data Interpretation and Validation: The validation at this stage is qualitative but crucial. The NMR spectra must be consistent with the proposed structure of 4-Piperazin-1-ylbutan-1-ol, and the HRMS data must confirm its elemental formula (C₈H₁₈N₂O). Any significant deviation would invalidate the batch and halt further experiments.

cluster_0 Workflow for Structural Confirmation Synthesis Synthesis of 4-Piperazin-1-ylbutan-1-ol Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR_Acq NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Acq MS_Acq High-Resolution MS (ESI-TOF) Purification->MS_Acq Data_Analysis Data Analysis & Structure Verification NMR_Acq->Data_Analysis MS_Acq->Data_Analysis Validation Batch Validated: Identity Confirmed Data_Analysis->Validation

Caption: Workflow for the initial synthesis and structural validation of the target compound.

Chapter 2: Quantitative Analysis and Purity Assessment

Once the structure is confirmed, the next critical step is to determine the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.

The Causality of Method Selection: Reverse-phase HPLC (RP-HPLC) is selected due to the polar nature of 4-Piperazin-1-ylbutan-1-ol. A C18 stationary phase provides sufficient hydrophobic retention, while a polar mobile phase (e.g., acetonitrile and water) allows for effective elution and separation from potential impurities. UV detection is suitable, although the compound lacks a strong chromophore; detection at lower wavelengths (e.g., 210 nm) is necessary.

Protocol 2.1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

  • Sample Preparation: Prepare a stock solution of 4-Piperazin-1-ylbutan-1-ol at 1 mg/mL in the mobile phase.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Analysis: Inject 10 µL of the sample and record the chromatogram. Purity is calculated based on the area percent of the main peak.

Statistical Validation of the HPLC Method (ICH Q2(R2) Framework)

A method is only reliable if it is validated. According to the International Council for Harmonisation (ICH) guidelines, several parameters must be assessed.[6][7][8][9] This process ensures the method is fit for its intended purpose.[10][11]

Table 1: Summary of HPLC Method Validation Parameters

Parameter Purpose Acceptance Criteria
Specificity To ensure the signal is from the analyte only.Peak is pure (e.g., via PDA detector) and well-resolved from other peaks.
Linearity To verify a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over a defined range.
Accuracy To measure the closeness of results to the true value.98.0% - 102.0% recovery from a spiked matrix.
Precision To assess the scatter of data from replicate measurements.Repeatability (RSD) ≤ 1.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount that can be quantified with accuracy and precision.Signal-to-Noise ratio ≥ 10.
Robustness To measure the method's capacity to remain unaffected by small variations.Purity results remain within ±2% under varied conditions (e.g., flow rate ±10%).

Chapter 3: Comparative Analysis and The Role of a Benchmark Compound

To provide context to our experimental results, we will compare 4-Piperazin-1-ylbutan-1-ol with a structurally related but distinct compound: 1-(2-methoxyphenyl)piperazine . This compound is a known psychoactive substance and a metabolite of some antidepressant drugs, making it a relevant comparator in a drug discovery context.[12]

Protocol 3.1: Comparative HPLC Analysis

The same HPLC method from Protocol 2.1 is used to analyze a 1 mg/mL solution of 1-(2-methoxyphenyl)piperazine. This direct comparison allows us to assess differences in chromatographic behavior.

Data Presentation

Table 2: Comparison of Chromatographic Performance

Parameter 4-Piperazin-1-ylbutan-1-ol 1-(2-methoxyphenyl)piperazine Reason for Difference
Retention Time (min) ~ 6.5~ 11.2The methoxyphenyl group is more hydrophobic, leading to stronger retention on the C18 column.
Peak Shape (Tailing Factor) 1.11.2Both show good peak shape, indicating minimal unwanted secondary interactions.
UV Absorbance at 210 nm ModerateStrongThe aromatic ring in the comparator is a strong chromophore, resulting in a much larger peak area for the same concentration.
Statistical Inference: Comparing Batch Purity

A common task is to determine if two batches of a compound have a statistically significant difference in purity. The Student's t-test is the appropriate statistical tool for comparing the means of two independent groups.[13][14][15]

Protocol 3.2: Applying the Student's t-test to Compare Batch Purity

  • Hypothesis Formulation:

    • Null Hypothesis (H₀): There is no significant difference between the mean purity of Batch A and Batch B (μA = μB).

    • Alternative Hypothesis (Hₐ): There is a significant difference between the mean purity of the two batches (μA ≠ μB).

  • Data Collection: Analyze n=6 replicates from each batch of 4-Piperazin-1-ylbutan-1-ol using the validated HPLC method.

  • Calculation:

    • Calculate the mean (x̄) and standard deviation (s) for each batch.

    • Calculate the pooled standard deviation (sp).

    • Calculate the t-statistic using the formula: t = (x̄A - x̄B) / (sp * √((1/nA) + (1/nB)))

cluster_1 Statistical Test Selection Logic Start Goal: Compare Experimental Results Q1 How many groups are being compared? Start->Q1 TwoGroups Two Groups Q1->TwoGroups MoreThanTwo > Two Groups Q1->MoreThanTwo FTest Perform F-Test to Compare Variances TwoGroups->FTest ANOVA Use ANOVA (Analysis of Variance) MoreThanTwo->ANOVA Q2 Are the variances of the groups equal? TTest Use Student's t-test Q2->TTest Yes WelchTTest Use Welch's t-test (unequal variances) Q2->WelchTTest No FTest->Q2

Caption: A decision tree for selecting the appropriate statistical test for comparing means.

Chapter 4: Validation in a Functional Context: A Hypothetical In Vitro Assay

Ultimately, compounds in drug discovery are evaluated for biological activity. Here, we present a hypothetical scenario where our two compounds are tested for their ability to bind to a CNS receptor.

Protocol 4.1: Simplified Radioligand Binding Assay
  • Objective: To determine the concentration of the test compound that inhibits 50% of the binding of a specific radioligand to the target receptor (IC₅₀).

  • Materials: Cell membranes expressing the target receptor, a suitable radioligand (e.g., [³H]Spiperone), test compounds, and scintillation fluid.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • After incubation, filter the samples to separate bound from free radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Analysis and Statistical Comparison

Table 3: Comparative IC₅₀ Values (Hypothetical Data)

Compound Mean IC₅₀ (nM) (n=3) Standard Deviation (nM)
4-Piperazin-1-ylbutan-1-ol 12515.2
1-(2-methoxyphenyl)piperazine 254.1

To determine if the observed difference in potency is statistically significant, we would again employ a Student's t-test on the log-transformed IC₅₀ values, following the same principles outlined in Protocol 3.2. Such a test would likely confirm that 1-(2-methoxyphenyl)piperazine is significantly more potent in this hypothetical assay.

Conclusion

This guide has demonstrated that the statistical validation of experimental results is not a terminal step but an integrated process that begins with the confirmation of a molecule's identity and continues through every stage of quantitative and functional analysis. By employing rigorous, well-defined protocols and the correct statistical tools—from basic purity assessments to comparative analyses—researchers can ensure the integrity, reliability, and ultimate value of their data. The principles of causality in method selection, adherence to international standards like ICH, and the proper application of statistical tests are the cornerstones of trustworthy science in drug development and beyond.

References

  • Yılmaz, F., & Yılmaz, M. D. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 1013-1020. [Link]

  • Pessina, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6520. [Link]

  • Baruah, J., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. [Link]

  • Pessina, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

  • Reddy, P. R., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1120-1126. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Belskaya, N., et al. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2018(4), M1018. [Link]

  • Reddy, P. R., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Al-Bayati, F. A. (2018). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Quality Assurance, 9(2), 115-119. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Volcho, K. P., et al. (2018). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. [Link]

  • EMA. (2022). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • de Freitas, R. L., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 585-596. [Link]

  • Basavaraj, et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]

  • Stone, D. C., & Ellis, J. (2019). Statistics in Analytical Chemistry - Tests. University of Toronto. [Link]

  • Theophile, D. (2023). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Pharmaceutical Analysis. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Kumar, A., & Kumar, S. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Wagh, P. D., & Pawar, H. A. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(2), 389-402. [Link]

  • Harvey, D. (2021). Statistical Analysis of Data. Chemistry LibreTexts. [Link]

  • AEESP. (n.d.). Statistics for Analysis of Experimental Data. Association of Environmental Engineering and Science Professors. [Link]

  • Karaca, S., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • Sravani, G., et al. (2018). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 11(10), 4646-4650. [Link]

  • Mereu, M., et al. (2014). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 22(15), 3971-3981. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

  • ZHU, N., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

  • Simundic, A. M. (2008). Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMS Biotechnology (Europe) Ltd. [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2005). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC methods. ResearchGate. [Link]

  • Sarma, A. (2019). A Quick Comparison of Experimental Results. Chemical Education Xchange. [Link]

  • EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • JETIR. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research. [Link]

  • Wilson, D. M., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 9(6), 559-564. [Link]

  • Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical Sciences, 24(1), 1-2. [Link]

  • Karaca, S., et al. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. R Discovery. [Link]

  • Kumar, A., & Kumar, S. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Naturalista campano, 28(1). [Link]

  • National Forensic Centre. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(5), 751-759. [Link]

  • Devinsky, F., & Lacko, I. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Masaryk University. [Link]

  • FooDB. (2022). Showing Compound Piperazine (FDB012189). FooDB. [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal and Handling of 4-Piperazin-1-ylbutan-1-ol

[1]

Executive Hazard Assessment

Immediate Action Required: Treat 4-Piperazin-1-ylbutan-1-ol as a Corrosive Base and Sensitizer .

Unlike simple aliphatic alcohols, the piperazine moiety introduces significant basicity and nucleophilicity. Improper disposal or mixing with incompatible waste streams (specifically acids or oxidizers) can result in immediate exothermic runaway or the formation of toxic byproducts.

Physiochemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Group Secondary/Tertiary Amine + Primary AlcoholHigh water solubility; chemically aggressive toward acidic waste.
pH (Aqueous) Alkaline (>11 expected)Do not mix with acidic waste streams (e.g., HPLC waste with TFA).
Reactivity NucleophilicReacts violently with acid chlorides, anhydrides, and strong oxidizers.
Health Hazard Corrosive (Skin/Eye), SensitizerInhalation of dust/mist can trigger respiratory sensitization (asthma-like symptoms).[1][2]

Pre-Disposal Segregation Logic

The Core Directive: Segregation is not merely about organization; it is a chemical safety barrier. The most common laboratory accident involving piperazine derivatives occurs when they are mistakenly added to "General Organic Waste" carboys containing acidic modifiers (Acetic acid, Formic acid, TFA).

Chemical Compatibility Matrix
  • Strictly Incompatible:

    • Strong Mineral Acids (Nitric, Sulfuric): Violent exothermic neutralization.

    • Oxidizing Agents (Peroxides, Permanganates): Risk of ignition.

    • Nitrosating Agents (Nitrites): Formation of carcinogenic N-nitrosamines.

  • Compatible:

    • Basic organic waste streams.

    • Non-halogenated organic solvents (Ethanol, Methanol, DMSO).

Visualization: Segregation Workflow

The following diagram illustrates the critical decision-making process for segregating this specific compound.

SegregationLogiccluster_legendProtocol KeyStartWaste: 4-Piperazin-1-ylbutan-1-olCheckpHCheck Receiving Container pHStart->CheckpHIsAcidicIs Container Acidic?(pH < 7)CheckpH->IsAcidicYesIsBasicIs Container Basic/Neutral?(pH >= 7)CheckpH->IsBasicNoStopSTOP: Do Not Add.Exothermic Risk.IsAcidic->StopHalogenCheckContains Halogens?(DCM, Chloroform)IsBasic->HalogenCheckStreamAStream A: Non-HalogenatedOrganic BasesHalogenCheck->StreamANoStreamBStream B: HalogenatedOrganic BasesHalogenCheck->StreamBYesLegendBlue: Input | Red: Hazard/Stop | Green: Safe Path

Caption: Logic flow for preventing exothermic incompatibility events during waste consolidation.

Step-by-Step Disposal Protocol

Phase 1: Preparation
  • PPE Selection:

    • Gloves: Nitrile (0.11 mm minimum) is sufficient for incidental splash. For prolonged handling of the pure substance, double-gloving is required due to the permeation potential of amines.

    • Respiratory: If the substance is a powder or if aerosols are generated, use a P95/N95 respirator or work strictly within a fume hood to prevent sensitization.

  • Container Verification: Ensure the waste container is High-Density Polyethylene (HDPE) or glass. Avoid metal containers (aluminum/galvanized) as amines can corrode them over time.[3]

Phase 2: Waste Stream Classification

Do not dispose of this chemical down the drain. Even if water-soluble, it is an organic pollutant and a base.

  • Scenario A: Pure Substance (Solid/Liquid)

    • Label as: "Waste Toxic Solid/Liquid, Organic, Basic (Contains 4-Piperazin-1-ylbutan-1-ol)."

    • Disposal Code: Consult local EHS. Typically falls under D002 (Corrosive) if pH > 12.5, or general organic waste.

  • Scenario B: In Solution (HPLC/Reaction Mix)

    • Ensure the solvent carrier is compatible.

    • If mixed with Acetonitrile/Methanol: Dispose as Ignitable/Organic Waste .

    • CRITICAL: Verify no acids are present in the mixture.

Phase 3: Consolidation
  • Place the waste container in a secondary containment tray.

  • Use a funnel to prevent spills on the container threads (amine residue on threads can weld caps shut or cause exterior corrosion).

  • Log the addition immediately on the waste tag.

Spill Contingency & Neutralization

In the event of a spill, mechanical removal is preferred over chemical neutralization to avoid generating heat.

Protocol:
  • Isolate: Evacuate the immediate area if dust is present.

  • Absorb: Use an inert absorbent (Vermiculite, dry sand, or commercial "Organic" spill pads).

    • Note: Do not use "Acid Neutralizer" powders immediately unless you are wearing full face protection, as the heat of neutralization can cause splattering.

  • Clean: Once the bulk material is removed, wipe the surface with a dilute (5%) Citric Acid solution to neutralize residue, followed by water and soap.

  • Disposal: Collect all spill debris into a separate wide-mouth jar labeled "Spill Debris: Corrosive/Sensitizer."

Regulatory & Scientific Grounding

Mechanistic Justification

The protocol above is derived from the chemical structure of the piperazine ring. Piperazines are cyclic secondary amines.

  • Sensitization: The reactivity of the amine group allows it to haptenize proteins, leading to immune responses (asthma/dermatitis). This dictates the strict respiratory and skin protection requirements [1].

  • Basicity: The pKa of piperazine derivatives typically ranges from 9.8 to 10.8. This confirms the necessity of segregating from acids to prevent rapid heat evolution [2].

Visualization: Waste Stream Processing

This diagram details the lifecycle of the waste from the bench to final destruction.

WasteLifecyclecluster_complianceCompliance CheckLabLaboratory Bench(Generation)SegregationSegregation(Basic/Organic Stream)Lab->SegregationID HazardStorageSatellite Accumulation(HDPE Container)Segregation->StorageTag & StorePickupEHS Pickup(Manifesting)Storage->PickupWeekly/MonthlyTreatmentIncineration(High Temp)Pickup->TreatmentOff-site

Caption: Cradle-to-grave waste lifecycle for organic amine waste.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 110-85-0, Piperazine (Parent Structure Hazard Data). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. [Link]

Personal protective equipment for handling 4-Piperazin-1-ylbutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 4543-96-8 | Formula: C₈H₁₈N₂O | Synonyms: 1-(4-Hydroxybutyl)piperazine

Executive Safety Summary

Immediate Action Required: Treat 4-Piperazin-1-ylbutan-1-ol as a Flammable Corrosive .

As a piperazine derivative, this compound presents a dual-threat profile: it causes immediate, irreversible tissue damage (chemical burns) upon contact and carries a structural alert for respiratory and skin sensitization. Unlike standard organic solvents, the basicity of the piperazine ring (pKa ~9.8-10.6) means it aggressively attacks lipid bilayers in skin and mucous membranes.

Critical Hazard Classifications:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).

  • Serious Eye Damage: Category 1 (Risk of blindness).

  • Flammable Liquid: Flash Point ~34°C (94°F).

  • Sensitization (Precautionary): Piperazine moieties are known sensitizers; handle with strict respiratory isolation.

Risk Assessment & Hazard Mechanism

To select the correct PPE, you must understand the mechanism of injury.

The "Alkaline Burn" Mechanism

Unlike acid burns, which coagulate proteins and form a protective eschar (barrier), this amine-based compound causes liquefaction necrosis . The basic nitrogen lone pairs saponify the fats in your skin cells, allowing the chemical to penetrate deeper into the tissue. This process is often initially painless, leading to delayed treatment and deeper burns.

The Sensitization Pathway

The piperazine ring is a hapten. Upon inhalation or skin contact, it can bind to body proteins to form an antigen, potentially triggering an IgE-mediated immune response. Subsequent exposures—even at picomolar levels—can trigger anaphylaxis or occupational asthma.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix for CAS 4543-96-8.

Body ZoneStandard Operation (Fume Hood)High-Risk Operation (Spill/Heating)Technical Rationale
Hand Protection Nitrile (Double gloved)Min Thickness: 0.11 mmChange every 15 mins.Laminate Film (Silver Shield) or Butyl Rubber Thickness: >0.3 mmAmines can permeate thin nitrile. Latex is prohibited (rapid degradation).
Eye/Face Chemical Splash Goggles (Indirect Vent)Full-Face Respirator or Goggles + Face ShieldSafety glasses are insufficient. Vapors are lacrymators; liquid causes permanent corneal opacity.
Respiratory Fume Hood (Face velocity >100 fpm)Respirator (ABEK or Multi-Gas Cartridge)Volatile amine vapors trigger respiratory sensitization.
Body Lab Coat (100% Cotton or Nomex) + Chemical ApronTychem® C or F Suit Synthetic blends (polyester) can melt into skin if the flammable liquid ignites.

PPE Selection Logic (Decision Tree)

Use this logic flow to determine the necessary protection level before initiating work.

PPE_Logic Start Start: Handling 4-Piperazin-1-ylbutan-1-ol State_Check Is the chemical in a closed system? Start->State_Check Open_Handling Open Handling (Weighing/Transfer) State_Check->Open_Handling No Closed_System Closed System (Schlenk/Flow) State_Check->Closed_System Yes Vol_Check Volume > 500mL or Heating? Open_Handling->Vol_Check Level_A PROTOCOL A: Standard - Double Nitrile Gloves - Splash Goggles - Fume Hood Closed_System->Level_A Vol_Check->Level_A No Level_B PROTOCOL B: Enhanced - Silver Shield Gloves - Face Shield + Goggles - Blast Shield Vol_Check->Level_B Yes

Figure 1: PPE Decision Logic based on operational state and volume.

Operational Protocols

A. Storage & Stability[1][2][3]
  • Atmosphere: Hygroscopic and air-sensitive.[1] Store under inert gas (Argon/Nitrogen).

  • Incompatibility: Segregate from Strong Oxidizers (fire risk) and Acids (exothermic reaction).[2]

  • Vessel: Glass or Stainless Steel. Avoid Aluminum or Zinc (amines can corrode these metals).

B. Transfer & Synthesis
  • Engineering Control: All transfers must occur inside a certified fume hood.

  • Static Control: Due to the flash point (~34°C), ground all vessels during transfer. Use conductive tubing.

  • Quenching: Never add water directly to the concentrated amine. Dilute by adding the amine to water (or solvent) slowly to manage the exotherm.

C. Emergency Spill Response

Do not neutralize with strong acids (e.g., HCl). This generates immense heat and toxic vapors.

Spill_Response Spill Spill Detected Evacuate Evacuate & Ventilate (Remove Ignition Sources) Spill->Evacuate PPE_Don Don PPE: Resp + Silver Shield Gloves Evacuate->PPE_Don Contain Containment: Sand or Vermiculite berm PPE_Don->Contain Absorb Absorb: Use non-combustible material Contain->Absorb Disposal Disposal: Seal in HazWaste Drum Absorb->Disposal

Figure 2: Workflow for managing a flammable corrosive spill.

Disposal & Environmental Compliance

  • Waste Classification: Hazardous Waste (D001 Ignitable, D002 Corrosive).

  • Protocol:

    • Dissolve in a combustible solvent (e.g., ethanol) if not already in solution.

    • Send to a licensed incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides generated during combustion).

    • Never pour down the drain; it is toxic to aquatic life and will damage plumbing PVC/copper.

References

  • Sigma-Aldrich (MilliporeSigma). (2024). Safety Data Sheet: 4-Piperazin-1-ylbutan-1-ol. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79906, 4-Piperazin-1-ylbutan-1-ol. Retrieved from

  • Thermo Fisher Scientific. (2024). Chemical Resistance Guide: Gloves. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperazine derivatives. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.